Cy3B amine (chloride)
Description
BenchChem offers high-quality Cy3B amine (chloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cy3B amine (chloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H47ClN4O5S |
|---|---|
Molecular Weight |
695.3 g/mol |
IUPAC Name |
24-[2-(6-azaniumylhexylamino)-2-oxoethyl]-5,5,27,27-tetramethyl-16-oxa-20-aza-12-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1(28),2,4(12),6(11),7,9,21(26),22,24-nonaene-8-sulfonate;chloride |
InChI |
InChI=1S/C37H46N4O5S.ClH/c1-36(2)27-19-23(20-33(42)39-16-8-6-5-7-15-38)9-11-29(27)40-17-13-31-25(34(36)40)22-26-32(46-31)14-18-41-30-12-10-24(47(43,44)45)21-28(30)37(3,4)35(26)41;/h9-12,19,21-22,31-32H,5-8,13-18,20,38H2,1-4H3,(H-,39,42,43,44,45);1H |
InChI Key |
GJMKWOGQFVQODW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)CC(=O)NCCCCCC[NH3+])N3C1=C4C=C5C(CC[N+]6=C5C(C7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)OC4CC3)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
A Senior Application Scientist's Guide to Cy3B vs. Cy3: Maximizing Fluorescence Quantum Yield
Executive Summary
For researchers, scientists, and drug development professionals leveraging fluorescence, the choice of fluorophore is a critical decision that directly impacts experimental sensitivity, clarity, and success. While Cyanine3 (Cy3) has been a workhorse in the field, its successor, Cy3B, offers substantial photophysical improvements that warrant careful consideration. This guide provides an in-depth technical comparison of Cy3 and Cy3B, focusing on the core parameter of fluorescence quantum yield. The principal finding is that Cy3B consistently outperforms Cy3 in brightness and signal stability due to a key structural modification that prevents non-radiative decay. This enhancement makes Cy3B the superior choice for demanding applications, including single-molecule studies, high-resolution imaging, and quantitative assays where maximal photon output is paramount.
Introduction: The Need for Brighter, More Stable Fluorophores
Cyanine dyes are a class of synthetic fluorophores indispensable for labeling biological molecules such as proteins and nucleic acids. Their utility in techniques ranging from immunofluorescence and microarrays to single-molecule Förster Resonance Energy Transfer (smFRET) has advanced our understanding of complex biological systems.[1] Cy3, with its emission in the yellow-orange spectrum (~570 nm), became a popular choice for its relatively good performance.[2]
However, the pursuit of scientific discovery continually pushes the limits of detection. Observing the dynamics of a single protein, quantifying a low-abundance transcript, or resolving subcellular structures requires fluorophores that are exceptionally bright and resistant to photobleaching. Cy3, while useful, suffers from intrinsic photophysical limitations, primarily a susceptibility to a process called trans-cis photoisomerization, which significantly lowers its fluorescence efficiency.[3][4] This limitation spurred the development of Cy3B, a structurally refined variant designed to overcome this specific shortcoming and deliver a higher, more stable photon output.[2][5][6]
The Structural Difference: A Rigid Solution to a Flexible Problem
The performance difference between Cy3 and Cy3B originates from a subtle but critical change in their chemical structures. Both dyes share a core structure consisting of two indole rings connected by a three-carbon polymethine chain.[2][7] In Cy3, this chain is flexible, allowing the molecule to bend and twist upon excitation by light.
This flexibility is the root of Cy3's primary weakness. Upon absorbing a photon, the excited Cy3 molecule can release that energy in one of two ways:
-
Fluorescence: Releasing the energy as a new, lower-energy photon (the desired outcome).
-
Photoisomerization: Twisting around the polymethine chain into a non-fluorescent "cis" isomer. This acts as a non-radiative decay pathway, effectively "wasting" the excitation energy as heat instead of light and reducing the quantum yield.[4][7]
Cy3B solves this problem by incorporating a rigid cyclized linker within the polymethine chain.[8] This structural brace "locks" the molecule, preventing the trans-to-cis isomerization.[8][9] By blocking this major non-radiative decay pathway, a much higher fraction of excited molecules relax by emitting a photon, leading to a dramatic increase in fluorescence quantum yield.[2][5]
Photophysical Properties: A Head-to-Head Comparison
The structural rigidity of Cy3B translates directly into superior photophysical characteristics. Cy3B is significantly brighter and more photostable, making it a more robust reporter in demanding fluorescence experiments.
| Property | Cy3 | Cy3B | Advantage of Cy3B |
| Excitation Max (nm) | ~555 nm | ~560 nm | Minor red-shift.[2] |
| Emission Max (nm) | ~569 nm | ~571 nm | Minor red-shift.[2] |
| Molar Extinction Coeff. (cm⁻¹M⁻¹) | ~150,000 | ~130,000 | Cy3 has slightly higher absorption. |
| Fluorescence Quantum Yield (Φ) | 0.05 - 0.15 (highly variable)[8] | 0.50 - 0.80 [8] | Dramatically higher and more stable. |
| Key Weakness | Photoisomerization leads to low Φ.[4] | None | Resistant to isomerization.[8][9] |
| Photostability | Moderate | High[2][5] | More photons emitted before bleaching. |
Note: Exact values can vary depending on the solvent, conjugation partner (DNA, protein), and local environment.
The most striking difference is the fluorescence quantum yield (Φ) , which measures the efficiency of converting absorbed photons into emitted photons.[10] While Cy3's quantum yield is low and highly sensitive to its environment, often dropping when conjugated to flexible biomolecules, Cy3B maintains a very high quantum yield.[4][8] For example, when incorporated into DNA, the quantum yield of Cy3B monomers can be as high as 0.8, whereas standard Cy3 NHS esters are around 0.15.[8] This means for every 100 photons absorbed, Cy3B can emit up to 80 photons, while Cy3 may only emit 15, making Cy3B over 5 times brighter in this context.
Practical Implications and Enhanced Application Performance
The superior quantum yield of Cy3B provides tangible benefits across a range of applications.
Single-Molecule FRET (smFRET)
In smFRET, where the conformational dynamics of individual molecules are observed, a high and stable photon output from the donor fluorophore is critical.[11] The low quantum yield of Cy3 can lead to "blinking" or dark states due to isomerization, which can be mistaken for a high-FRET state, thus complicating data analysis.[3] Cy3B's resistance to isomerization provides a stable, continuous signal, making it an excellent donor fluorophore for smFRET studies, resulting in cleaner data and more reliable interpretation of molecular dynamics.[11][12]
High-Resolution Imaging and Quantitative Assays
In techniques like immunofluorescence or fluorescence in situ hybridization (FISH), the goal is often to detect and quantify low-abundance targets. The enhanced brightness of Cy3B allows for lower levels of labeling or the use of lower excitation power, which in turn reduces phototoxicity and background fluorescence.[13] This leads to a higher signal-to-noise ratio, enabling more sensitive detection and more accurate quantification.
Experimental Protocols
To ensure the trustworthiness and reproducibility of fluorescence-based experiments, proper labeling and characterization are essential.
Protocol 1: Labeling Proteins with Cy3B NHS Ester
N-hydroxysuccinimidyl (NHS) esters are one of the most common reagents for labeling primary amines, such as the side chain of lysine residues in proteins.[14][15]
Objective: To covalently conjugate Cy3B-NHS ester to a target protein.
Materials:
-
Target protein (1-5 mg/mL)
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate or PBS, pH 8.3-8.5)[16]
-
Cy3B NHS Ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[17]
-
Size-exclusion chromatography column (e.g., gel filtration) for purification.[14][18]
Procedure:
-
Prepare Protein: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.[17] Buffers containing primary amines like Tris must be avoided as they will compete for reaction with the NHS ester.[15]
-
Prepare Dye: Immediately before use, dissolve the Cy3B NHS ester in a minimal volume of DMSO or high-quality DMF to create a stock solution (e.g., 10 mg/mL).[14][17]
-
Calculate Molar Ratio: Determine the desired molar excess of dye to protein. An 8- to 20-fold molar excess is a common starting point for achieving a degree of labeling (DOL) of 1-3.[15][17]
-
mg_dye = (mg_protein / MW_protein) * Molar_Excess * MW_dye
-
-
Reaction: Add the calculated volume of the dye stock solution to the protein solution while gently stirring.[14]
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature, protected from light.[14][18]
-
Purification: Separate the labeled protein conjugate from the unreacted free dye using a gel filtration or desalting column according to the manufacturer's instructions.[18] This step is critical to remove background fluorescence from unbound dye.[15]
-
Characterization (Optional but Recommended): Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~560 nm (for Cy3B).
Protocol 2: Measuring Relative Fluorescence Quantum Yield
The most common and accessible method for determining quantum yield is the comparative method, which compares the fluorescence of an unknown sample to a well-characterized standard with a known quantum yield (Φ_std).[19][20]
Objective: To determine the relative quantum yield of Cy3B-labeled protein using a reference standard.
Principle: If two solutions (a standard and a sample) have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. The ratio of their integrated fluorescence intensities is therefore equal to the ratio of their quantum yields.[20]
Equation: Φ_sample = Φ_std * (I_sample / I_std) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity (area under the emission curve).
-
n is the refractive index of the solvent.[19]
Procedure:
-
Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar wavelength range to Cy3B (e.g., Rhodamine 6G or Rhodamine B).
-
Prepare Solutions: Prepare a series of dilutions for both the standard and the Cy3B-labeled sample in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept very low (ideally < 0.1) to avoid inner filter effects.[20][21]
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence: Using a fluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings (e.g., slit widths) are identical for all measurements.[20]
-
Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.[19]
-
Plot and Calculate: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance. The data should form a straight line. The slope of this line is 'm'.[19]
-
Final Calculation: Calculate the quantum yield using the slopes from the plots:
-
Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²)[19]
-
Conclusion and Recommendations
The development of Cy3B represents a significant advancement in fluorophore technology. By structurally preventing the photoisomerization that plagues Cy3, Cy3B delivers a substantially higher and more stable fluorescence quantum yield.[5][6][8] This translates to brighter signals, improved photostability, and higher quality data in virtually every application.
-
For new experiments: Default to using Cy3B, especially for demanding applications like single-molecule imaging, FRET, and the detection of low-abundance targets. The performance benefits far outweigh any potential cost differences.
-
For existing protocols using Cy3: Consider validating a switch to Cy3B. The increased signal-to-noise ratio may allow for a reduction in antibody/probe concentration or laser power, leading to cost savings and reduced phototoxicity.
-
For all applications: Always prioritize proper purification of labeled conjugates to remove free dye, as this is a common source of high background and misleading results.[15]
By understanding the photophysical mechanisms that differentiate these dyes and selecting the optimal tool for the task, researchers can maximize the quality and reliability of their fluorescence data, accelerating the pace of discovery.
References
-
abberior GmbH. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Huang, C. Y., et al. (2007). Characterization of Photoinduced Isomerization and Intersystem Crossing of the Cyanine Dye Cy3. The Journal of Physical Chemistry A, 111(11), 2096-2103. Retrieved from [Link]
-
Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters. Glen Report 33.13. Retrieved from [Link]
-
Huang, C. Y., et al. (2007). Characterization of Photoinduced Isomerization and Intersystem Crossing of the Cyanine Dye Cy3. The Journal of Physical Chemistry A, 111(11), 2096–2103. Retrieved from [Link]
-
Huang, C. Y., et al. (2007). Characterization of photoinduced isomerization and intersystem crossing of the cyanine dye Cy3. The Journal of Physical Chemistry A, 111(11), 2096-2103. Retrieved from [Link]
-
Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15, 2955–2984. Retrieved from [Link]
-
Resch-Genger, U., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1585-1600. Retrieved from [Link]
-
Sanborn, M. E., et al. (2007). Sequence-dependent photophysical properties of Cy3-labeled DNA. SPIE Proceedings. Retrieved from [Link]
-
ResearchGate. (2013, October 29). Is Cy3B less photostable than Cy3? Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of Photoinduced Isomerization and Intersystem Crossing of the Cyanine Dye Cy3. Retrieved from [Link]
-
Hall, L. M., Gerowska, M., & Brown, T. (2012). A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers. Nucleic Acids Research, 40(14), e108. Retrieved from [Link]
-
Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
-
Krainer, G., et al. (2023). The potential of fluorogenicity for single molecule FRET and DyeCycling. Frontiers in Molecular Biosciences, 10, 1284948. Retrieved from [Link]
-
ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]
-
Kapanidis, A. N., et al. (2010). monitoring multiple distances within a single molecule using switchable Fret. Oxford Physics. Retrieved from [Link]
-
ResearchGate. (n.d.). Cy3B™: Improving the Performance of Cyanine Dyes. Retrieved from [Link]
-
Tom Brown Group. (2012, April 18). New improved Cy3 analogues. Retrieved from [Link]
-
Ingargiola, A., et al. (2022). Unifying Mechanism for Thiol-Induced Photoswitching and Photostability of Cyanine Dyes. Journal of the American Chemical Society, 144(34), 15556–15571. Retrieved from [Link]
-
metabion. (n.d.). Cy3B. Retrieved from [Link]
-
Lakowicz, J. R., et al. (2003). Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles. Journal of Fluorescence, 13(1), 5-19. Retrieved from [Link]
-
Elangovan, M., et al. (2013). Single-molecule imaging in vivo: the dancing building blocks of the cell. Integrative Biology, 5(3), 509-521. Retrieved from [Link]
-
Jares-Erijman, E. A., & Jovin, T. M. (2003). FRET imaging. Nature Biotechnology, 21(11), 1387-1395. Retrieved from [Link]
-
ResearchGate. (n.d.). Observing coupled folding and binding by single-molecule FRET. Retrieved from [Link]
Sources
- 1. csl.johnshopkins.edu [csl.johnshopkins.edu]
- 2. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. Cy3B Tetrazine | AAT Bioquest [aatbio.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. metabion.com [metabion.com]
- 10. Making sure you're not a bot! [opus4.kobv.de]
- 11. groups.physics.ox.ac.uk [groups.physics.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. vectorlabs.com [vectorlabs.com]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
- 15. goldbio.com [goldbio.com]
- 16. interchim.fr [interchim.fr]
- 17. lumiprobe.com [lumiprobe.com]
- 18. glenresearch.com [glenresearch.com]
- 19. agilent.com [agilent.com]
- 20. chem.uci.edu [chem.uci.edu]
- 21. iss.com [iss.com]
Molecular Structure of Conformationally Locked Cy3B Amine: A Technical Guide
This guide provides an in-depth technical analysis of Cy3B Amine , focusing on its conformationally locked molecular architecture, superior photophysical mechanics, and application protocols.
Executive Summary
Cy3B Amine represents a significant evolution in cyanine fluorophore engineering.[1] Unlike standard Cyanine-3 (Cy3), which suffers from low quantum yield (~0.[1][2]15) due to non-radiative decay via cis-trans photoisomerization, Cy3B employs a conformationally locked polymethine bridge.[1][3] This rigidification restricts torsional rotation, boosting the fluorescence quantum yield to 0.67–0.92 and extending the fluorescence lifetime to ~2.8 ns. The "Amine" derivative specifically provides a primary amine (-NH₂) handle, enabling orthogonal conjugation to carboxyl-activated targets (e.g., NHS esters) or serving as a scaffold for further functionalization (e.g., click chemistry motifs).[1]
Molecular Architecture & Chemical Mechanics[1]
The Rigidification Paradox
Standard Cy3 consists of two indole rings connected by a flexible trimethine (polymethine) bridge. Upon excitation, this flexible bridge allows the molecule to rotate around its carbon-carbon bonds, entering a "dark" state (photoisomerization) rather than emitting a photon.
Cy3B solves this by bridging the polymethine chain. The structure incorporates a saturated carbon strap that connects the nitrogen atoms of the indole rings to the central carbon of the methine chain (or bridges the rings themselves), effectively "locking" the chromophore in a planar, all-trans configuration.
Structural Specifications (Cy3B Amine)
-
Core Chromophore: Rigidified trimethine cyanine.[1]
-
Formula (Typical): C₃₇H₄₇ClN₄O₅S (varies by counterion and linker length).[1]
-
Molecular Weight: ~695.32 Da (chloride salt).[1]
-
Reactive Moiety: Primary Amine (-NH₂), typically attached via a C6-alkyl linker to one of the indole nitrogens or the rigidifying strap, ensuring minimal steric interference with the chromophore.[1]
-
Solubility Groups: Sulfonate (-SO₃⁻) groups are often retained on the indole rings to maintain aqueous solubility and prevent aggregation-induced quenching (H-dimer formation).[1]
Photophysical Profile
| Property | Value | Mechanistic Implication |
| Excitation Max | 559–566 nm | Red-shifted vs. Cy3 (550 nm) due to planarization.[1] |
| Emission Max | 570–578 nm | Stokes shift ~12 nm; ideal for TRITC/Cy3 filters.[1] |
| Extinction Coeff.[1][4][5][6][7][8] ( | ~130,000 M⁻¹cm⁻¹ | High absorptivity ensures bright signal at low copy numbers.[1] |
| Quantum Yield ( | 0.67 (protein) – 0.90+ (free) | >4x brighter than Cy3. Lack of rotation eliminates non-radiative decay channels.[1] |
| Fluorescence Lifetime ( | ~2.8 ns | Longer lifetime allows for fluorescence lifetime imaging (FLIM) separation from background.[1] |
Photophysical Mechanics: The "Locked" Advantage
The following diagram illustrates the suppression of non-radiative decay in Cy3B compared to standard Cy3.
Figure 1: Mechanistic comparison of excitation decay pathways.[1] Cy3B blocks the isomerization route, forcing energy emission as photons.
Experimental Protocol: Conjugation of Cy3B Amine
Cy3B Amine is primarily used to label carboxyl-containing biomolecules (activated as NHS esters) or to synthesize "Click" reagents (e.g., Cy3B-Tetrazine).[1]
Workflow: Carboxyl-to-Amine Conjugation
Objective: Covalently attach Cy3B Amine to a target molecule (e.g., a modified oligonucleotide or a small molecule drug with an activated ester).[1]
Materials:
-
Cy3B Amine (lyophilized).
-
Target Molecule (must contain NHS-ester or similar amine-reactive group).[1][9]
-
Buffer: Anhydrous DMSO or DMF (for stock); 0.1 M Sodium Bicarbonate (pH 8.3) for reaction.
-
Purification: HPLC or Gel Filtration (Sephadex G-25).[1]
Step-by-Step Protocol:
-
Stock Preparation: Dissolve Cy3B Amine in anhydrous DMSO to 10 mM. Note: Cy3B is hygroscopic; equilibrate vial to room temp before opening.
-
Activation (If Target is Carboxyl): If the target has a free carboxyl (-COOH), activate it first using EDC/NHS in MES buffer (pH 5.[1]0) for 15 mins. If Target is already an NHS-ester, skip to step 3.[1]
-
Conjugation Reaction:
-
Mix Target (NHS-ester) with Cy3B Amine at a 1:1.2 molar ratio (slight excess of dye ensures complete target labeling, or reverse ratio if dye is precious).
-
Adjust solvent to 0.1 M NaHCO₃ (pH 8.3).[1] Crucial: Avoid primary amine buffers like Tris or Glycine.[1]
-
Incubate for 1 hour at Room Temperature (RT) in the dark.
-
-
Quenching: Add 100 mM Tris or Glycine (pH 8.0) to quench unreacted NHS esters.
-
Purification:
-
Small Molecules: Reverse-phase HPLC (C18 column, Acetonitrile/Water gradient).
-
Proteins/Oligos: Size-exclusion chromatography or dialysis to remove free Cy3B Amine.[1]
-
-
Validation: Measure Absorbance at 280 nm (protein) and 560 nm (Cy3B). Calculate Degree of Labeling (DOL) using
.
Conjugation Logic Diagram
Figure 2: Reaction pathway for Cy3B Amine conjugation to activated esters.[1]
Applications & Strategic Advantages
Single-Molecule FRET (smFRET)
Cy3B is the "Gold Standard" donor for smFRET due to its high quantum yield and lack of fluctuations .[1] Standard Cy3 exhibits "blinking" caused by transient isomerization to dark states. Cy3B eliminates this, providing a continuous photon stream essential for tracking fast conformational changes in proteins or DNA.
Super-Resolution Microscopy (STORM/PALM)
While Cy3B is generally "locked" and non-blinking (making it poor for STORM which requires blinking), it is excellent for STED (Stimulated Emission Depletion) microscopy due to its photostability, allowing it to withstand high-intensity depletion lasers without rapid bleaching.[1]
DNA/RNA Labeling
Cooper et al. (2004) demonstrated that Cy3B-labeled oligonucleotides show significantly higher sensitivity in qPCR and hybridization assays compared to Cy3, as the rigid structure prevents quenching interactions with the DNA bases (specifically Guanosine).
References
-
Cooper, M., et al. (2004). "Cy3B: Improving the Performance of Cyanine Dyes."[2][6][7][10] Journal of Fluorescence, 14(2), 145–150. Link
-
Hall, L. M., Gerowska, M., & Brown, T. (2012).[11] "A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers."[3][11] Nucleic Acids Research, 40(14), e108. Link
-
Sanborn, M. E., et al. (2007). "Fluorescence properties and photophysics of the sulfo-indocyanine Cy3 linked covalently to DNA." Journal of Physical Chemistry B, 111(37), 11064–11074. Link[1]
-
BroadPharm. "Cy3B Amine Product Data." BroadPharm Catalog. Link[1]
Sources
- 1. Cy3 amine | C36H52Cl2N4O | CID 126455642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cy3B Tetrazine | AAT Bioquest [aatbio.com]
- 3. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cy3B amine | BroadPharm [broadpharm.com]
- 5. Cy3B Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 6. Cy3B maleimide, 926905-86-4 | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 11. browngroupnucleicacidsresearch.org.uk [browngroupnucleicacidsresearch.org.uk]
Cy3B amine chloride molecular weight and formula
Cy3B Amine Chloride: Molecular Architecture, Photophysical Properties, and Conjugation Methodologies
Executive Summary
Cy3B amine chloride is a highly advanced, yellow-emitting cyanine dye derivative engineered to overcome the photophysical limitations of standard Cyanine 3 (Cy3)[1][2]. By incorporating a rigidified polymethine bridge, Cy3B achieves near-perfect fluorescence quantum yields and exceptional photostability[2][3]. Equipped with an aliphatic primary amine separated by a spacer linker, this molecule serves as a premier labeling reagent for researchers developing targeted protein degraders, single-molecule tracking assays, and FRET-based diagnostics[1][4].
Molecular Architecture & Chemical Specifications
The fundamental advantage of Cy3B amine chloride lies in its locked molecular geometry.
-
Counterion Causality: The chloride salt form is deliberately chosen to maximize aqueous solubility while maintaining stability in polar aprotic solvents (like DMSO or DMF) required for stock solution preparation[3][6].
-
Structural Causality (E-E-A-T): In standard Cy3, photon absorption frequently leads to non-radiative decay via cis-trans isomerization of the flexible polymethine chain[2]. Cy3B eliminates this energy sink by physically locking the polymethine bridge into a fused ring system[2]. Because the molecule cannot isomerize upon excitation, the excited state is forced to relax radiatively. This structural rigidity boosts the quantum yield from ~0.15 to 0.92 and grants it extreme resistance to photobleaching[2][3].
Caption: Photophysical pathways comparing standard Cy3 and the conformationally locked Cy3B fluorophore.
Photophysical Profile: Cy3 vs. Cy3B
The structural rigidity of Cy3B translates directly into superior optical performance, making it highly preferable for low-abundance target detection.
| Property | Standard Cy3 | Cy3B Amine Chloride |
| Excitation Maximum (λex) | ~550 nm | 558 - 566 nm[3] |
| Emission Maximum (λem) | ~570 nm | 572 - 578 nm[3] |
| Fluorescence Quantum Yield (Φ) | ~0.15 (unbound) | 0.92[3] |
| Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | 137,000 M⁻¹cm⁻¹[3] |
| Photo-isomerization | High | Blocked (Conformationally Locked)[2] |
Bioconjugation Chemistry & Self-Validating Protocol
The primary aliphatic amine of Cy3B is specifically designed to react with electrophilic groups, such as activated NHS esters, epoxides, or carbonyls[1][3]. The amine is intentionally separated from the bulky fluorophore core by a long aliphatic linker, which reduces steric hindrance and increases conjugation efficiency[1].
Below is a self-validating, step-by-step protocol for conjugating Cy3B amine chloride to a carboxyl-containing biomolecule (e.g., a protein or synthetic polymer) via EDC/NHS chemistry.
Step-by-Step Methodology: EDC/NHS Coupling
-
Step 1: Carboxyl Activation (pH 5.5–6.0)
-
Action: Dissolve the carboxyl-containing biomolecule in 0.1 M MES buffer (pH 5.5). Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS. Incubate for 15 minutes at room temperature.
-
Causality: MES is a non-amine-containing buffer, preventing cross-reactivity. A slightly acidic pH is strictly required here because EDC is most efficient at pH 5.5, while the resulting NHS-ester intermediate is highly susceptible to rapid hydrolysis at higher pH levels.
-
-
Step 2: Buffer Exchange
-
Action: Pass the reaction through a desalting spin column pre-equilibrated with 0.1 M Sodium Bicarbonate buffer (pH 8.3).
-
Causality: Removing unreacted EDC prevents unwanted cross-linking in subsequent steps. Exchanging the buffer establishes the optimal alkaline environment required for the amine reaction.
-
-
Step 3: Amine Coupling (pH 8.0–8.5)
-
Action: Reconstitute Cy3B amine chloride in anhydrous DMSO to prevent moisture degradation[6]. Add a 5-fold molar excess of the dye to the activated biomolecule. Incubate for 2 hours at room temperature in the dark.
-
Causality: The primary amine of Cy3B must be in its deprotonated (freebase) form to act as a strong nucleophile. Because aliphatic amines have a pKa of ~9.0–10.0, a buffer pH of 8.0–8.5 ensures a sufficient fraction of the amine is deprotonated without causing excessively rapid hydrolysis of the NHS ester.
-
-
Step 4: Purification & Self-Validation (Quality Control)
-
Action: Remove free dye using size-exclusion chromatography. Measure the absorbance of the purified conjugate at 280 nm (protein) and 566 nm (Cy3B).
-
Validation Logic: Calculate the Degree of Labeling (DOL) using the formula: DOL = (A566 / 137,000) / ((A280 - (A566 * CF)) / ε_protein). If the DOL falls between 1.0 and 3.0, the protocol is validated as successful. A DOL < 1 indicates failed activation (check EDC/NHS freshness); a DOL > 3 indicates over-labeling, which may cause fluorescence quenching.
-
Caption: Step-by-step EDC/NHS bioconjugation workflow for Cy3B amine chloride.
Applications in Advanced Research
Because it is not prone to photo-isomerization, Cy3B amine chloride is a critical reagent in single-molecule fluorescence resonance energy transfer (smFRET)[2]. The high photon output prior to photobleaching allows for significantly longer observation windows. Furthermore, it is increasingly utilized in the synthesis of fluorescently tagged PROTACs (Proteolysis Targeting Chimeras) to track the intracellular localization and degradation kinetics of target proteins[7].
References
-
Title: A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers | Source: National Institutes of Health (NIH) / PMC | URL: [Link]
-
Title: Systematic Exploration of Different E3 Ubiquitin Ligases: An Approach Towards Potent and Selective CDK6 Degraders | Source: Royal Society of Chemistry | URL: [Link]
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cy3B amine | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Cy3B 胺氯化物 | Cy3B amine chloride | 荧光染料 | 美国InvivoChem [invivochem.cn]
- 7. rsc.org [rsc.org]
Mastering the Solubilization of Cy3B Amine: A Technical Guide to DMSO and DMF
For Immediate Release
Abstract
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of Cy3B amine in two common polar aprotic solvents: dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). As a non-sulfonated cyanine dye, proper dissolution of Cy3B amine is critical for its successful application in bioconjugation and other labeling protocols. This guide moves beyond simple statements of solubility to explore the underlying chemical principles, provide field-proven protocols, and offer expert insights into solvent selection for optimal experimental outcomes. All recommendations are grounded in authoritative sources to ensure scientific integrity.
Introduction: The Critical First Step in Fluorescent Labeling
Cy3B amine is a bright, photostable fluorescent dye widely utilized in life sciences for the labeling of biomolecules.[1][2] Its primary amine group allows for covalent attachment to various functional groups on proteins, nucleic acids, and other molecules of interest.[3] However, as a non-sulfonated cyanine dye, Cy3B amine exhibits limited aqueous solubility.[4][5] Therefore, the initial step of dissolving the lyophilized dye in an appropriate organic solvent is paramount to the success of any labeling experiment. Improper solubilization can lead to dye aggregation, reduced reactivity, and inconsistent results.
This guide focuses on the two most common solvents for this purpose: DMSO and DMF. Both are highly polar aprotic solvents capable of dissolving a wide range of organic molecules.[6] The choice between them, however, can have subtle but significant impacts on the stability of the dye, the efficiency of the conjugation reaction, and the integrity of the biomolecule being labeled.
Understanding the Solubility of Cy3B Amine
Multiple suppliers of Cy3B amine and related cyanine dyes confirm its solubility in both DMSO and DMF.[3][7][8] While precise quantitative solubility limits are not always published, practical experience and available data allow for the establishment of reliable working concentrations.
Physicochemical Properties of Cy3B Amine and Solvents
The solubility of Cy3B amine is governed by its chemical structure and the properties of the solvent. As a non-sulfonated cyanine dye, it is inherently more hydrophobic than its sulfonated counterparts.[9]
| Compound/Solvent | Molecular Weight ( g/mol ) | Key Characteristics |
| Cy3B amine | ~695.32[4] | Non-sulfonated, hydrophobic cyanine dye with a reactive primary amine. |
| DMSO | 78.13[1] | Highly polar aprotic solvent, strong hydrogen bond acceptor, miscible with water.[10] |
| DMF | 73.09 | Highly polar aprotic solvent, excellent for many organic reactions. |
This table summarizes the key properties of Cy3B amine and the solvents discussed.
Recommended Stock Solution Concentrations
-
General Amine-Reactive Dyes: Protocols often suggest preparing stock solutions at a concentration of 10 mg/mL in anhydrous DMSO or DMF.[11][12]
-
Cy3B NHS Ester: A related Cy3B derivative, the NHS ester, is recommended to be reconstituted at 1 mg/mL in anhydrous DMF/DMSO.[13]
-
Calculators for Other Cy3B Derivatives: Tools provided for Cy3B acid and azide allow for the calculation of solvent volumes to achieve concentrations of 1 mM, 5 mM, and 10 mM in DMSO, indicating good solubility at these levels.[14][15]
Based on this information, a concentration of 1-10 mg/mL is a safe and effective starting point for preparing Cy3B amine stock solutions in either anhydrous DMSO or DMF.
Experimental Protocols: A Self-Validating System
The following protocols are designed to ensure complete and consistent solubilization of Cy3B amine. The key to success is the use of high-quality, anhydrous solvents to prevent hydrolysis of the dye, especially if it is an amine-reactive ester derivative.[1]
Essential Materials
-
Lyophilized Cy3B amine
-
Anhydrous DMSO or anhydrous DMF[16]
-
Vortex mixer
-
Microcentrifuge
-
Pipettes and tips
Step-by-Step Dissolution Protocol
-
Equilibrate the Dye: Before opening, allow the vial of lyophilized Cy3B amine to come to room temperature. This prevents condensation of atmospheric moisture inside the cold vial.
-
Solvent Addition: Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 1-10 mg/mL).
-
Vortexing: Tightly cap the vial and vortex for 1-3 minutes, or until the dye is completely dissolved. Visual inspection should show a clear, colored solution with no visible particulates.
-
Centrifugation: Briefly centrifuge the vial to collect the entire solution at the bottom.
-
Immediate Use and Storage: It is highly recommended to use the dye solution immediately.[11] For short-term storage, aliquots of the solution in anhydrous solvent can be stored at -20°C for up to two weeks, protected from light and moisture.[13] Avoid repeated freeze-thaw cycles.
Caption: Workflow for the dissolution of Cy3B amine.
Expertise & Experience: Choosing Between DMSO and DMF
While both solvents are effective for dissolving Cy3B amine, the choice can be application-dependent.
Considerations for Bioconjugation
In the context of labeling proteins and other biomolecules, the solvent used to introduce the dye can influence the outcome.
-
DMSO: Often considered slightly less harsh on protein structure than DMF. Some studies have shown that using DMSO as the co-solvent in conjugation reactions can lead to better antibody recognition in immunoassays compared to DMF.[17] This suggests that DMSO may better preserve the native conformation of the protein during labeling.
-
DMF: A very common and effective solvent for dissolving amine-reactive dyes.[18] However, it is classified as a reprotoxic substance in some regions, leading some organizations to prefer DMSO for safety and environmental reasons.
Practical Tips from the Field
-
Anhydrous is Non-Negotiable: The presence of water can lead to the hydrolysis of amine-reactive dyes, reducing their labeling efficiency. Always use high-quality, anhydrous grade solvents.[1]
-
Fresh is Best: Prepare dye stock solutions immediately before use. Storing reactive dyes in solution, even at low temperatures, can lead to degradation over time.[11]
-
Solvent as a Co-solvent: In labeling reactions, the dye dissolved in DMSO or DMF is typically added as a small percentage (5-20%) of the total reaction volume, which is usually an aqueous buffer.[4]
Sources
- 1. biotium.com [biotium.com]
- 2. genelink.com [genelink.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 10. Molecular Probes DMSO, Anhydrous 10 x 3 mL | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.ca]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 14. Cy3B azide | AAT Bioquest [aatbio.com]
- 15. Cy3B acid | AAT Bioquest [aatbio.com]
- 16. genetargetsolutionsshop.com.au [genetargetsolutionsshop.com.au]
- 17. Comparison of Conjugates Obtained Using DMSO and DMF as Solvents in the Production of Polyclonal Antibodies and ELISA Development: A Case Study on Bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. interchim.fr [interchim.fr]
Introduction: The Significance of Cy3B in Modern Fluoroscopy
An In-Depth Technical Guide to the Molar Extinction Coefficient and Application of Cy3B Amine
In the landscape of fluorescent labeling, cyanine dyes have become indispensable tools for researchers in biology, medicine, and materials science. Among these, Cy3B stands out as a significant advancement over its predecessor, Cy3. Cy3B is a bright, orange-fluorescent dye engineered for superior performance. Its chemical structure features a rigid design that conformationally locks the polymethine chain, the core of the chromophore.[1] This structural rigidity prevents photo-isomerization, a common pathway for fluorescence quenching in other cyanine dyes, resulting in dramatically increased photostability and a higher fluorescence quantum yield.[1][2][3][4]
This guide serves as a technical resource for researchers, providing core physicochemical data, validated experimental protocols, and the scientific rationale behind the accurate determination and use of Cy3B concentration, a critical parameter for reproducible and quantitative fluorescence-based assays. While the focus is on "Cy3B amine," it is essential to understand that this molecule is often the precursor to more reactive species, most commonly the N-hydroxysuccinimide (NHS) ester, which is used to label primary amines on target biomolecules.
Part 1: The Theoretical Foundation - Quantifying Dye Concentration via the Beer-Lambert Law
The ability to accurately determine the concentration of a fluorophore solution is fundamental to any quantitative application. This is achieved through spectrophotometry, governed by the Beer-Lambert Law. This principle states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
The law is expressed as:
A = εcl
Where:
-
A is the Absorbance (a dimensionless quantity), measured by a spectrophotometer.
-
ε (epsilon) is the molar extinction coefficient , a unique physical constant for a substance under specific conditions (e.g., solvent, pH, wavelength). Its units are M⁻¹cm⁻¹.
-
c is the molar concentration of the absorbing species (mol/L or M).
-
l is the path length of the cuvette, which is typically 1 cm.
The molar extinction coefficient is therefore the cornerstone for calculating the concentration of a Cy3B solution from a simple absorbance measurement.
Part 2: Physicochemical & Spectroscopic Properties of Cy3B
Accurate application of the Beer-Lambert law requires precise values for the physicochemical properties of Cy3B. These values can vary slightly between manufacturers and the specific chemical form of the dye (e.g., free amine vs. NHS ester). The data presented below is consolidated from authoritative technical datasheets.
Table 1: Core Properties of Cy3B Dyes
| Property | Value | Source(s) |
|---|---|---|
| Molar Extinction Coefficient (ε) | 130,000 M⁻¹cm⁻¹ (in Methanol) | [5][6] |
| 120,000 M⁻¹cm⁻¹ (NHS Ester) | [3][4] | |
| 137,000 M⁻¹cm⁻¹ (Amine) | [7] | |
| Maximum Absorbance (λmax) | ~559 - 566 nm | [5][7] |
| Maximum Emission (λem) | ~570 - 578 nm | [5][7] |
| Molecular Weight (MW) | 695.3 g/mol (Amine) | [7] |
| 657.21 g/mol (NHS Ester) | [3][4] | |
| Recommended Solvents | Anhydrous DMSO, DMF, Methanol | [3][7] |
| pH Insensitivity Range | pH 4 to pH 10 |[3][4] |
Note on Extinction Coefficient Variation: The slight variation in the reported extinction coefficient highlights the importance of using the value provided by the specific manufacturer of your dye lot for the most accurate calculations. For the protocols in this guide, we will use ε = 130,000 M⁻¹cm⁻¹ .
Part 3: Experimental Protocol for Determining Cy3B Amine Concentration
This protocol provides a step-by-step method for accurately determining the concentration of a Cy3B amine stock solution.
Causality: The core principle is to prepare a dilute solution of the dye where the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU) and then use the Beer-Lambert law to calculate the concentration of that dilution, which can then be used to determine the concentration of the original stock.
Caption: Reaction of Cy3B NHS ester with a primary amine.
Methodology:
-
Prepare the Protein and Buffer:
-
Causality: The reaction is highly pH-dependent. A basic pH (8.0-9.0) deprotonates the primary amines on lysine residues, making them nucleophilic and reactive toward the NHS ester. [2][5]Buffers containing primary amines (like Tris or glycine) must be avoided as they will compete with the protein for reaction with the dye.
-
Exchange the protein into an amine-free buffer, such as 0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5. This can be done using a spin desalting column.
-
Adjust the protein concentration to 2-10 mg/mL. The reaction is more efficient at higher protein concentrations. [8][9]
-
-
Prepare the Dye Solution:
-
Perform the Labeling Reaction:
-
Purify the Conjugate:
-
Separate the labeled protein from unreacted dye and the NHS byproduct using a spin desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
-
-
Characterize the Conjugate (Degree of Labeling):
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 559 nm (A₅₅₉) .
-
Calculate the Molar Concentration of Cy3B:
-
[Cy3B] = A₅₅₉ / (ε_Cy3B * l)
-
-
Calculate the Molar Concentration of the Protein:
-
Causality: The Cy3B dye also absorbs a small amount of light at 280 nm, which will artificially inflate the apparent protein concentration. A correction factor must be used to account for this. The correction factor for Cy3B is approximately 0.08. [5] * A_protein = A₂₈₀ - (A₅₅₉ * CorrectionFactor)
-
[Protein] = A_protein / (ε_protein * l)
-
(Where ε_protein is the molar extinction coefficient of your specific protein at 280 nm)
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = [Cy3B] / [Protein]
-
The DOL represents the average number of dye molecules per protein molecule.
-
-
Part 5: Critical Considerations and Best Practices
-
Solvent Effects: The absorption and emission spectra of cyanine dyes can be influenced by solvent polarity. [11][12][13]While Cy3B is robust, it is critical to use the extinction coefficient specified for the solvent you are using for measurements (e.g., methanol) to ensure accuracy.
-
Storage and Handling: Lyophilized Cy3B amine and its derivatives should be stored at -20°C and protected from moisture and light. [3]Stock solutions in anhydrous DMSO are more stable than aqueous solutions but should be stored in small, single-use aliquots at -20°C for no more than a few weeks to prevent degradation from repeated freeze-thaw cycles and moisture contamination. [5]* Purity: Always use high-purity, anhydrous solvents (especially DMSO or DMF) for reconstituting reactive dyes to minimize hydrolysis and ensure maximal reactivity.
References
- The effect of solvent on the optical properties of cyanine dye films. (n.d.). ScienceDirect.
- Cy3 NHS Ester. (n.d.).
- Some Effects of Solvents upon the Absorption Spectra of Dyes. III. Temperature and Organic Solutions of Cyanine Dyes. (n.d.). pubs.acs.org.
- Amersham Cy3B mono-reactive dye. (n.d.). Cytiva.
- CY3B NHS ESTER DESCRIPTION. (n.d.). Vector Labs.
- Cy3B NHS ester | Fluorochrome Dye. (n.d.). MedChemExpress.
- Solvent Effects on the Absorption Maxima of Conjugated Dyes: Testing the Applicability of the Particle-in-a-Box Model. (2016).
- Solvatochromic behavior on the absorption spectra of Pinacyanol Chloride dye in various solvents. (2012). Asian Journal of Research in Chemistry.
- Solvent influence on absorption and fluorescence spectra of merocyanine dyes: a theoretical and experimental study. (2003). SciSpace.
- Amine-Reactive Probe Labeling Protocol. (n.d.). Thermo Fisher Scientific - US.
- Amine-Reactive Dyes for Dead Cell Discrimin
- Conjugation Protocol for Amine Reactive CoraFluor™ Reagents. (n.d.). R&D Systems.
- Everything About Labeling Proteins with NHS Esters. (2026). GoldBio.
- "Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples". (2010). Current Protocols in Cytometry.
- Cy3B amine. (n.d.). BroadPharm.
- CY3B NHS ESTER. (n.d.). AWS.
- CY3 AMINE DESCRIPTION. (n.d.). vectorlabs.com.
- Conjugation Protocol for Amine-Reactive Dyes. (n.d.). tocris.com.
- Amersham Cy3B NHS es. (n.d.).
- A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers. (n.d.). PMC.
- (A) Effect of pH on fluorescence intensity of the cyanine in the... (n.d.).
- Stability, specificity and fluorescence brightness of multiply-labeled fluorescent DNA probes. (n.d.). Nucleic Acids Research | Oxford Academic.
Sources
- 1. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. Cy3B amine | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. goldbio.com [goldbio.com]
- 11. nathan.instras.com [nathan.instras.com]
- 12. researchgate.net [researchgate.net]
- 13. ajrconline.org [ajrconline.org]
An In-depth Technical Guide to the Fluorescence Lifetime Properties of the Cy3B Fluorophore
Introduction: Beyond Intensity, Into the Time Domain with Cy3B
For researchers and drug development professionals leveraging fluorescence, the quest for brighter, more stable, and exquisitely sensitive probes is perpetual. While fluorescence intensity has long been the cornerstone of biological imaging and quantification, the temporal dimension of fluorescence—its lifetime—offers a rich, quantitative, and robust parameter for probing molecular environments and interactions. The fluorescence lifetime, τ, is the average time a fluorophore spends in the excited state before returning to the ground state by emitting a photon.[1][2][3] This property is intrinsic to a given fluorophore in a specific environment and is largely independent of probe concentration and excitation intensity, offering a significant advantage over intensity-based measurements.[4][5][6]
Among the pantheon of available fluorophores, the cyanine dye Cy3B stands out for its exceptional photophysical properties. Cy3B is a structurally rigid analogue of the more common Cy3 dye.[7][8] This rigidity, conferred by a conformationally locked polymethine chain, prevents photo-isomerization, a major pathway of non-radiative decay in flexible cyanine dyes.[8][9] The result is a fluorophore with a significantly higher fluorescence quantum yield and enhanced photostability.[7][10] Crucially, this structural constraint also renders the fluorescence lifetime of Cy3B remarkably stable and insensitive to environmental variables such as viscosity and temperature, a stark contrast to its flexible counterpart, Cy3.[11]
This technical guide provides an in-depth exploration of the fluorescence lifetime properties of Cy3B. We will delve into the photophysical principles governing its behavior, detail methodologies for its precise measurement, and explore how its unique characteristics can be leveraged for robust and quantitative applications in life sciences and drug discovery, particularly in Förster Resonance Energy Transfer (FRET) and Fluorescence Lifetime Imaging Microscopy (FLIM).
The Photophysics of Cy3B: A Foundation of Stability
To appreciate the unique advantages of Cy3B, it is essential to understand the fundamental processes that govern fluorescence. The Jablonski diagram provides a classical representation of the electronic and vibrational states of a molecule and the transitions between them.[2][12][13]
Caption: A simplified Jablonski diagram illustrating the principal photophysical pathways for a fluorophore like Cy3B.
Upon absorption of a photon, a Cy3B molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From S₁, it can return to the ground state through several pathways:
-
Fluorescence: The emissive decay, releasing a photon. The rate of this process (k_f) is a key determinant of the fluorophore's brightness.
-
Non-radiative Decay: Energy dissipation through processes like internal conversion (heat). The rate of this process is denoted as k_nr.
The fluorescence lifetime (τ) is inversely proportional to the sum of the rates of all de-excitation pathways:
τ = 1 / (k_f + k_nr) [4]
For many fluorophores, particularly flexible dyes like Cy3, k_nr is highly sensitive to the local environment. For example, increased temperature or decreased viscosity can enhance molecular motion, leading to more efficient non-radiative decay and a shorter fluorescence lifetime.[11]
The defining feature of Cy3B is its rigid structure, which significantly suppresses non-radiative decay pathways associated with molecular rotation (isomerization).[8][9] This leads to a lower k_nr that is largely independent of the microenvironment. Consequently, Cy3B exhibits a stable and predictable fluorescence lifetime, making it an excellent probe for quantitative measurements.
Quantitative Properties of Cy3B
The superior photophysical properties of Cy3B are evident in its key parameters, which are summarized in the table below.
| Property | Cy3B | Cy3 | Reference(s) |
| Fluorescence Lifetime (τ) in PBS | ~2.8 ns | ~0.3 ns | [14] |
| Quantum Yield (Φ) | ~0.67 - 0.85 | ~0.04 - 0.15 | [7] |
| Molar Extinction Coefficient (ε) | ~130,000 M⁻¹cm⁻¹ | ~150,000 M⁻¹cm⁻¹ | [8] |
| Excitation Maximum (λ_ex) | ~558 nm | ~548 nm | [8][14] |
| Emission Maximum (λ_em) | ~572 nm | ~562 nm | [8][14] |
| Environmental Sensitivity of Lifetime | Low | High | [11] |
Measuring the Fluorescence Lifetime of Cy3B: A Practical Guide
The most common and accurate method for measuring fluorescence lifetimes in the nanosecond range is Time-Correlated Single Photon Counting (TCSPC).[8][15][16][17] This technique measures the time delay between the excitation of a sample by a pulsed laser and the detection of the emitted single photons.
Caption: A schematic workflow of a Time-Correlated Single Photon Counting (TCSPC) experiment for measuring fluorescence lifetime.
Experimental Protocol: TCSPC Measurement of Cy3B-Labeled Protein
This protocol outlines the steps for measuring the fluorescence lifetime of a protein labeled with Cy3B using a TCSPC system.
A. Protein Labeling with Cy3B
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.[18] Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the dye and should be avoided.[18]
-
Dye Preparation: Dissolve Cy3B NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Labeling Reaction: Add a 5-10 fold molar excess of the reactive Cy3B dye to the protein solution. The optimal dye-to-protein ratio may need to be determined empirically. Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Remove unconjugated dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.[18][19]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and 558 nm (the absorbance maximum of Cy3B).
B. TCSPC Data Acquisition
-
Sample Preparation: Dilute the Cy3B-labeled protein in a suitable buffer (e.g., PBS) to an absorbance of approximately 0.1 at 558 nm in a 1 cm path length cuvette. This ensures that the photon detection rate is optimal for TCSPC.
-
Instrument Setup:
-
Use a pulsed laser source with an excitation wavelength close to the absorbance maximum of Cy3B (e.g., 560 nm).
-
Set the pulse repetition rate to ensure that the time between pulses is at least 5-10 times the expected fluorescence lifetime of Cy3B (e.g., a 20 MHz repetition rate gives a 50 ns window).
-
Collect the emission through a monochromator or bandpass filter centered around the emission maximum of Cy3B (e.g., 575 nm).
-
Adjust the detection rate to be approximately 1-5% of the laser repetition rate to avoid pulse pile-up artifacts.
-
-
Data Collection:
-
Acquire an Instrument Response Function (IRF) by measuring a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength. The IRF characterizes the temporal profile of the excitation and detection system.[4]
-
Acquire the fluorescence decay of the Cy3B-labeled protein sample until a sufficient number of photons (typically 10,000-100,000 in the peak channel) have been collected to ensure good statistical accuracy.
-
C. Data Analysis
-
Deconvolution: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Use deconvolution software to extract the true decay profile.
-
Model Fitting: Fit the deconvolved fluorescence decay data to a single or multi-exponential decay model. For a pure Cy3B-labeled protein in a homogenous environment, a single exponential decay model is expected: I(t) = I₀ * exp(-t/τ) where I(t) is the intensity at time t, I₀ is the initial intensity, and τ is the fluorescence lifetime.
-
Goodness of Fit: Evaluate the quality of the fit using statistical parameters such as chi-squared (χ²) and the randomness of the weighted residuals. A good fit will have a χ² value close to 1.0 and randomly distributed residuals.[4]
Leveraging the Stable Lifetime of Cy3B in Advanced Applications
The robust and environmentally insensitive fluorescence lifetime of Cy3B makes it an ideal probe for quantitative and reliable measurements in complex biological systems.
Förster Resonance Energy Transfer (FRET)
FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[16] The efficiency of FRET (E) is highly dependent on the distance (r) between the donor and acceptor:
E = 1 / (1 + (r/R₀)⁶)
where R₀ is the Förster distance, the distance at which FRET efficiency is 50%.
FRET leads to a decrease in the donor's fluorescence intensity and, importantly, a shortening of its fluorescence lifetime. The FRET efficiency can be calculated from the donor's lifetime in the presence (τ_DA) and absence (τ_D) of the acceptor:
E = 1 - (τ_DA / τ_D)
The Cy3B Advantage in FRET:
The stable and predictable lifetime of Cy3B as a FRET donor provides a self-validating system. Any measured change in its lifetime can be confidently attributed to FRET, rather than to environmental fluctuations that could affect a less stable fluorophore. This is particularly advantageous for in-cell or in-vivo FRET measurements where the local environment is complex and can vary.[1]
Caption: Schematic of a FRET experiment using Cy3B as the donor. The shortening of the donor's lifetime is a direct measure of FRET efficiency.
Fluorescence Lifetime Imaging Microscopy (FLIM)
FLIM is a powerful imaging technique that creates contrast based on the fluorescence lifetime at each pixel of an image, rather than the fluorescence intensity.[3][5][6] This allows for the visualization of the local environment of a fluorophore and the detection of molecular interactions through FRET.
The Cy3B Advantage in FLIM:
When using Cy3B in FLIM, its stable lifetime provides a consistent baseline. Variations in the lifetime across a FLIM image can then be directly and quantitatively interpreted as changes in FRET efficiency, indicating protein-protein interactions or conformational changes. This makes Cy3B an excellent choice for quantitative FLIM-FRET studies in cellular and tissue imaging.[5]
Conclusion: The Power of a Stable Clock
The fluorescence lifetime of Cy3B is more than just a photophysical parameter; it is a robust and reliable reporter of the molecular world. Its structurally enforced rigidity translates into a stable and predictable lifetime, largely immune to the environmental perturbations that can confound measurements with other fluorophores. This inherent stability makes Cy3B a superior tool for quantitative fluorescence applications, particularly FRET and FLIM, where precise and accurate measurements are paramount. By understanding and harnessing the unique fluorescence lifetime properties of Cy3B, researchers and drug development professionals can gain deeper, more quantitative insights into the complex molecular processes that underpin biology and disease.
References
-
QuanTI-FRET: a framework for quantitative FRET measurements in living cells. PMC. [Link]
-
In vivo quantitative FRET small animal imaging: Intensity versus lifetime-based FRET. SPIE. [Link]
-
Amersham Cy3B mono-reactive dye. Cytiva. [Link]
-
Unifying Mechanism for Thiol-Induced Photoswitching and Photostability of Cyanine Dyes. Journal of the American Chemical Society. [Link]
-
Quantitative multi-color FRET measurements by Fourier lifetime excitation-emission matrix spectroscopy. PMC. [Link]
-
Dependence of Fluorescence Quenching of CY3 Oligonucleotide Conjugates on the Oxidation Potential of the Stacking Base Pair. PMC. [Link]
-
Advanced Data Analysis for Fluorescence-Lifetime Single-Molecule Localization Microscopy. MDPI. [Link]
-
The fluorescence lifetimes of 2 (A and B), 3 (C and D) and 1 (E and F)... ResearchGate. [Link]
-
Jablonski diagram of Cy3 in the presence of a FRET acceptor. After... ResearchGate. [Link]
-
Protein labeling protocol. Abberior Instruments. [Link]
-
5.2 Jablonski diagram and state transitions - Photochemistry. Fiveable. [Link]
-
Quantitative multi-color FRET measurements by Fourier lifetime excitation-emission matrix spectroscopy. Optica Publishing Group. [Link]
-
A quantitative protocol for intensity-based live cell FRET imaging. Laser Analytics Group. [Link]
-
Time-Correlated Single Photon Counting (TCSPC) technique is used to measure the fluorescence lifetime of compounds in specific e. University of Notre Dame. [Link]
-
Cy3B™: Improving the Performance of Cyanine Dyes | Request PDF. ResearchGate. [Link]
-
Fluorescence Lifetime Measurements and Biological Imaging. Chemical Reviews. [Link]
-
Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. HORIBA. [Link]
-
Analysis of fluorescence decay kinetics measured in the frequency domain using distributions of decay times. PMC. [Link]
-
Fluorescence Quenching. ETH Zurich. [Link]
-
Jablonski diagram. Wikipedia. [Link]
-
Time-correlated single photon counting (TCSPC). Friedrich Schiller University Jena. [Link]
-
Lifetime Data of Selected Fluorophores. ISS. [Link]
-
Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. HORIBA. [Link]
-
Cy3 Protein Labeling Kit. Jena Bioscience. [Link]
-
Fluorescence lifetime imaging of optically levitated aerosol: a technique to quantitatively map the viscosity of suspended aerosol particles. RSC Publishing. [Link]
-
Cy3 fluorescent lifetime at the periphery of aqueous microdroplets. (a)... ResearchGate. [Link]
-
Fluorescence Lifetime Imaging Microscopy. ScienceDirect. [Link]
-
What is FLIM - Fluorescence Lifetime Imaging Microscopy? | Learn & Share. PicoQuant. [Link]
-
Fluorescence Lifetime Standards Data Table. Edinburgh Instruments. [Link]
-
Förster resonance energy transfer and protein-induced fluorescence enhancement as synergetic multi-scale molecular rulers. PMC. [Link]
-
Fluorescent labeling and modification of proteins. PMC. [Link]
-
Jablonski Energy Diagram. Evident Scientific. [Link]
-
Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays. MDPI. [Link]
-
Molecular Probes for Fluorescence Lifetime Imaging. PMC. [Link]
-
Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. MDPI. [Link]
-
Internally labeled Cy3/Cy5 DNA constructs show greatly enhanced photo-stability in single-molecule FRET experiments. Nucleic Acids Research. [Link]
-
(A) Jablonski diagram: once an organic dye absorbs a photon it is... ResearchGate. [Link]
-
Fluorescence lifetime imaging (FLIM): Basic concepts and some recent developments. Elsevier. [Link]
Sources
- 1. In vivo quantitative FRET small animal imaging: Intensity versus lifetime-based FRET [escholarship.org]
- 2. fiveable.me [fiveable.me]
- 3. What is FLIM - Fluorescence Lifetime Imaging Microscopy? | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bdt.semi.ac.cn [bdt.semi.ac.cn]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. Dependence of Fluorescence Quenching of CY3 Oligonucleotide Conjugates on the Oxidation Potential of the Stacking Base Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unifying Mechanism for Thiol-Induced Photoswitching and Photostability of Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Jablonski diagram - Wikipedia [en.wikipedia.org]
- 13. Jablonski Energy Diagram [evidentscientific.com]
- 14. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 15. Fluorescence lifetime measurement | Hamamatsu Photonics [hamamatsu.com]
- 16. horiba.com [horiba.com]
- 17. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 18. jenabioscience.com [jenabioscience.com]
- 19. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
Methodological & Application
Conjugation of Cy3B Amine to Carboxylic Acids: A Comprehensive Application Note
Executive Summary & Mechanistic Rationale
Cy3B is a rigidified, enhanced analogue of the widely utilized Cyanine 3 (Cy3) fluorophore. The integration of a cyclized polymethine linker in Cy3B prevents the photo-induced cis/trans isomerization that typically degrades the fluorescence of standard cyanine dyes[1]. As a result, Cy3B exhibits a significantly higher fluorescence quantum yield (
The amine derivative, Cy3B amine , features an aliphatic primary amine separated from the fluorophore by a linker[2]. This structural design makes it a highly efficient nucleophile for conjugating to carboxylic acid-containing targets—such as proteins, peptides, functionalized polymers, and nanoparticles—forming a highly stable amide bond.
Causality in Conjugation Chemistry
The direct reaction between an amine and a carboxylic acid is thermodynamically unfavorable at room temperature. Therefore, the chemically inert carboxylate must be activated into a reactive electrophile:
-
Aqueous Systems (EDC/Sulfo-NHS): For proteins and water-soluble polymers, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used to form an unstable O-acylisourea intermediate. The addition of Sulfo-NHS converts this into a semi-stable Sulfo-NHS ester[3]. Critical Insight: This activation must occur at a slightly acidic pH (5.5–6.0) to maximize EDC efficiency and minimize NHS ester hydrolysis. The subsequent addition of Cy3B amine requires a pH shift to 7.2–8.0 to ensure the primary amine is deprotonated and highly nucleophilic.
-
Organic Systems (HATU/DIPEA): For synthetic peptides or hydrophobic small molecules, HATU in the presence of a non-nucleophilic base (DIPEA) in anhydrous DMF or DMSO provides rapid and highly efficient coupling[3].
Reaction Workflow Visualization
Reaction workflow for the EDC/Sulfo-NHS mediated conjugation of Cy3B amine.
Materials & Reagents
-
Fluorophore: Cy3B amine (e.g., Lumiprobe, BroadPharm)[2],[4].
-
Crosslinkers: EDC·HCl and Sulfo-NHS (for aqueous) or HATU and DIPEA (for organic).
-
Buffers:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Conjugation Buffer: 0.1 M HEPES or PBS, pH 7.5. (Note: Strictly avoid Tris, glycine, or any amine-containing buffers, as primary amines will compete for the NHS ester).
-
-
Purification: Size-exclusion desalting columns (e.g., Sephadex G-25) or dialysis cassettes.
Experimental Protocols
Protocol A: Aqueous EDC/Sulfo-NHS Coupling (For Proteins/Nanoparticles)
This protocol is optimized for water-soluble targets where maintaining native conformation is critical[3].
-
Target Preparation: Dissolve the carboxylic acid-containing target in Activation Buffer (0.1 M MES, pH 6.0) to a concentration of 2–10 mg/mL.
-
Activation: Add a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS to the target solution.
-
Incubation: Mix gently and incubate for 15–30 minutes at room temperature to form the Sulfo-NHS ester intermediate.
-
Quenching & pH Shift: Add 2-mercaptoethanol (to a final concentration of 20 mM) to quench unreacted EDC. Shift the pH to 7.5 by adding 10X Conjugation Buffer (e.g., 1 M HEPES, pH 7.5).
-
Dye Preparation: Dissolve Cy3B amine in anhydrous DMSO at 10 mg/mL immediately before use to prevent degradation.
-
Conjugation: Add a 5 to 10-fold molar excess of Cy3B amine to the activated target.
-
Reaction: Incubate the mixture for 2–4 hours at room temperature (or overnight at 4°C) in the dark with gentle rotation.
-
Purification: Remove unreacted Cy3B amine using a size-exclusion desalting column pre-equilibrated with PBS, or via extensive dialysis against PBS.
Protocol B: Organic HATU/DIPEA Coupling (For Peptides/Small Molecules)
This protocol is ideal for synthetic peptides or hydrophobic small molecules that tolerate organic solvents[3].
-
Activation: Dissolve the carboxylic acid target (1 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3 eq). Stir for 10 minutes at room temperature[3].
-
Conjugation: Add Cy3B amine (1.2 eq) dissolved in a minimal volume of anhydrous DMF.
-
Reaction: Stir the mixture at room temperature for 2–12 hours in the dark.
-
Purification: Purify the final conjugate via reverse-phase HPLC.
Data Presentation: Spectral Properties & DOL Calculation
To validate the integrity of your conjugation, you must calculate the Degree of Labeling (DOL). This ensures an optimal fluorophore-to-target ratio, preventing self-quenching or target precipitation.
| Property | Value | Reference |
| Excitation Maximum ( | 558 - 559 nm | [5] |
| Emission Maximum ( | 572 nm | [5] |
| Extinction Coefficient ( | 130,000 M⁻¹ cm⁻¹ | [5] |
| Correction Factor at 280 nm ( | 0.08 | [5] |
| Quantum Yield ( | 0.5 - 0.8 | [1] |
Self-Validating DOL Calculation:
Measure the absorbance of the purified conjugate at 280 nm (
-
Target Molarity:
-
Dye Molarity:
-
Degree of Labeling:
Troubleshooting & Optimization
-
Low Degree of Labeling (DOL): The most common cause is the rapid hydrolysis of the NHS ester intermediate. Ensure EDC/NHS are freshly prepared and the activation buffer is strictly maintained at pH 5.5–6.0. Confirm that no amine-containing buffers (e.g., Tris) are present during the conjugation phase.
-
Target Precipitation: Cy3B is relatively hydrophobic. If the target protein or polymer precipitates during conjugation, reduce the molar excess of Cy3B amine or incorporate 5-10% (v/v) DMSO into the conjugation buffer to enhance dye solubility.
References
-
Hall, L. M., Gerowska, M., & Brown, T. (2012). "A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers." Nucleic Acids Research, 40(14), e108. Available at:[Link]
-
Pan, B., et al. (2012). "Efficient Site-Specific Labeling of Proteins via Cysteines." Bioconjugate Chemistry, 23(3), 643-651. Available at:[Link]
-
Zlitni, A., et al. (2018). "Integration of Multitargeted Polymer-Based Contrast Agents with Photoacoustic Computed Tomography: An Imaging Technique to Visualize Breast Cancer Intratumor Heterogeneity." Biomacromolecules, 19(8), 3344-3355. Available at:[Link]
Sources
- 1. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Integration of Multitargeted Polymer-Based Contrast Agents with Photoacoustic Computed Tomography: An Imaging Technique to Visualize Breast Cancer Intratumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cy3 amine, 2247688-56-6 | BroadPharm [broadpharm.com]
- 5. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Imperative of C-Terminal Labeling
An In-depth Guide to the Site-Specific Labeling of Peptides with Cy3B Amine at the C-Terminus
In the landscape of peptide-based research and drug development, the precise attachment of functional moieties is paramount for elucidating biological mechanisms, enhancing therapeutic efficacy, and developing robust diagnostic tools. While the N-terminus and side-chains of lysine residues are common targets for labeling due to the high reactivity of their primary amines, site-specific modification of the C-terminal carboxyl group offers distinct advantages. C-terminal labeling preserves the N-terminus for biological interactions, such as receptor binding or enzymatic recognition, and can improve the pharmacokinetic profile of a peptide by increasing its resistance to carboxypeptidases.[1][]
This application note provides a comprehensive guide for the chemical conjugation of Cy3B amine, a bright and photostable fluorescent dye, to the C-terminus of a peptide.[3] We will delve into the chemical principles of carboxyl group activation, present a detailed experimental protocol, and discuss the critical aspects of purification and characterization of the final conjugate. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for achieving selective C-terminal peptide labeling.
The Chemical Rationale: Activating the C-Terminal Carboxyl Group
The covalent linkage of an amine-containing molecule, such as Cy3B amine, to a C-terminal carboxyl group necessitates the activation of the carboxylate to a more reactive species that is susceptible to nucleophilic attack by the amine. This process is analogous to the amide bond formation in peptide synthesis.[4][5] Two of the most common and effective strategies for carboxyl group activation in solution are the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS), and the use of phosphonium or uronium salt-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[6][7][8]
The Challenge of Selectivity
A significant challenge in the C-terminal labeling of unprotected peptides in solution is the lack of selectivity between the C-terminal α-carboxyl group and the side-chain γ- and δ-carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu) residues, respectively.[9] These carboxyl groups exhibit similar reactivity, which can lead to a heterogeneous mixture of labeled products. Therefore, the protocols detailed in this guide are most effective for peptides that do not contain Asp or Glu residues. For peptides containing these acidic residues, a successful C-terminal modification strategy would require the use of an orthogonal protection scheme during solid-phase peptide synthesis (SPPS) to selectively block the side-chain carboxyl groups.[10][11][12][13]
Experimental Workflow Overview
The overall workflow for the C-terminal labeling of a peptide with Cy3B amine can be visualized as a three-stage process: activation of the peptide's C-terminus, coupling with the amine-functionalized dye, and finally, purification and characterization of the conjugate.
Figure 1: A schematic overview of the experimental workflow for the C-terminal labeling of a peptide with Cy3B amine.
Detailed Experimental Protocols
The following protocols provide a starting point for the C-terminal labeling of peptides. Optimization of reaction times, temperatures, and reagent concentrations may be necessary depending on the specific peptide sequence and its solubility characteristics.
Protocol 1: C-Terminal Labeling using EDC/NHS Chemistry
This two-step method first activates the carboxyl groups to form a more stable NHS ester, which then reacts with the amine group of the Cy3B dye.[14][15][16]
Materials:
-
Peptide with a free C-terminus (and preferably no Asp or Glu residues)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Cy3B Amine
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the Activation Buffer at a concentration of 1-5 mg/mL. If the peptide has poor aqueous solubility, it can be dissolved in a minimal amount of DMF or DMSO first, and then diluted with the Activation Buffer.
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer or anhydrous DMF/DMSO.
-
Add a 5 to 10-fold molar excess of EDC and a 2 to 5-fold molar excess of NHS over the peptide to the peptide solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Coupling with Cy3B Amine:
-
Dissolve the Cy3B amine in the Coupling Buffer or DMF/DMSO.
-
Add a 1.5 to 3-fold molar excess of the Cy3B amine solution to the activated peptide solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 20-50 mM and incubate for 15-30 minutes to quench any unreacted NHS esters.
-
Purification: Proceed immediately to the purification of the labeled peptide by reverse-phase HPLC.
Protocol 2: C-Terminal Labeling using HATU Chemistry
HATU is a highly efficient coupling reagent that can facilitate amide bond formation with minimal racemization.[6][7][8][17]
Materials:
-
Peptide with a free C-terminus (and preferably no Asp or Glu residues)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cy3B Amine
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reagent Preparation: In a dry, inert atmosphere, dissolve the peptide (1.0 equivalent) in anhydrous DMF.
-
Activation: Add DIPEA (2.0-3.0 equivalents) to the peptide solution and stir for 5-10 minutes at room temperature. Then, add HATU (1.0-1.2 equivalents) and continue stirring for another 10-15 minutes.
-
Coupling: Add the Cy3B amine (1.0-1.1 equivalents), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours at room temperature.
-
Work-up and Purification: Once the reaction is complete, the crude mixture can be diluted with an appropriate solvent and purified directly by reverse-phase HPLC.
| Parameter | EDC/NHS Protocol | HATU Protocol |
| Solvent | Aqueous buffers (MES, Phosphate) or DMF/DMSO | Anhydrous DMF |
| Activator | EDC and NHS/Sulfo-NHS | HATU and DIPEA |
| Molar Ratios | Peptide:EDC:NHS:Amine = 1 : 5-10 : 2-5 : 1.5-3 | Peptide:HATU:DIPEA:Amine = 1 : 1-1.2 : 2-3 : 1-1.1 |
| Reaction Time | Activation: 15-30 min; Coupling: 2-4 h to overnight | 1-4 hours |
| pH | Activation: 6.0; Coupling: 7.2-7.5 | Basic (due to DIPEA) |
| Quenching | Required (e.g., Tris or hydroxylamine) | Not explicitly required before purification |
Table 1: Comparison of key reaction parameters for EDC/NHS and HATU mediated C-terminal peptide labeling.
Purification of the Labeled Peptide
The purification of the C-terminally labeled peptide from the crude reaction mixture is a critical step to remove unreacted peptide, excess dye, and any side-products. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this purpose.[18][19][20]
General RP-HPLC Purification Protocol:
-
Column: A C18 stationary phase is typically used for peptide purification.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the components. The increased hydrophobicity of the Cy3B-labeled peptide will result in a longer retention time compared to the unlabeled peptide.
-
Detection: The elution profile should be monitored at two wavelengths: one for the peptide bond (typically 214-220 nm) and one for the Cy3B dye (around 550-560 nm).
-
Fraction Collection: Collect the fractions corresponding to the peak that absorbs at both wavelengths.
Characterization of the Final Conjugate
The purity and identity of the final labeled peptide must be confirmed through rigorous analytical techniques.
Analytical HPLC
An analytical RP-HPLC run of the purified product should show a single, sharp peak, confirming the homogeneity of the sample.[21]
Mass Spectrometry
Mass spectrometry is essential to confirm the successful conjugation of the Cy3B amine to the peptide.[21] The expected mass of the labeled peptide will be the mass of the starting peptide plus the mass of the Cy3B amine, minus the mass of a water molecule (18.015 Da) that is lost during the amide bond formation. High-resolution mass spectrometry can provide the most accurate mass determination.
Figure 2: Chemical reaction scheme for the C-terminal labeling of a peptide with Cy3B amine.
Conclusion: A Powerful Tool for Peptide Research
The selective labeling of a peptide's C-terminus with a fluorescent dye like Cy3B amine is a powerful technique for a wide range of applications in biological and pharmaceutical research. While presenting challenges in terms of selectivity, a carefully planned experimental approach, particularly for peptides lacking acidic amino acid residues, can yield a homogeneously labeled product. The protocols and considerations outlined in this application note provide a solid foundation for researchers to successfully perform C-terminal peptide conjugations, thereby enabling more sophisticated and insightful experimental designs.
References
-
Calabrese, C. (2016). Response to "Chemical amidation of peptide C-terminal in solution?". ResearchGate. Available at: [Link]
- Albericio, F., et al. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39.
- Kudalkar, S. N., et al. (2015). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PMC.
- Almaliti, J., et al. (2021). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‑Arg-Lys-AOMK. eScholarship.org.
- Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.
- BenchChem. (2025).
- Google Patents. (n.d.). WO2019231760A1 - Method for solution-phase peptide synthesis and protecting strategies therefore.
- ACS Publications. (2022). Selective C-Terminal Conjugation of Protease-Derived Native Peptides for Proteomic Measurements. Langmuir.
- ACS Publications. (n.d.).
- ResearchGate. (2025). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF.
- PMC. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides.
- ResearchGate. (2025). Native Chemical Ligation with Aspartic and Glutamic Acids as C‐Terminal Residues: Scope and Limitations | Request PDF.
- BOC Sciences. (n.d.). Modification of C-Terminal. BOC Sciences Amino Acid.
- BenchChem. (2025). Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide. BenchChem.
- BenchChem. (2025). Protocol for EDC/NHS Coupling with Amino-PEG3-CH2COOH: A Detailed Guide for Researchers. BenchChem.
- Creative Peptides. (n.d.). Analytical Services: HPLC and Mass Spectrometry for Peptide Validation.
- bioRxiv. (2020). Characterization of Prenylated C-terminal Peptides Using a Novel Capture Technique Coupled with LCMS. bioRxiv.
- BenchChem. (2025).
- PubMed. (2013).
- PubMed. (2006). Solid-phase synthesis of C-terminally modified peptides. PubMed.
- PMC. (n.d.).
- Thermo Fisher Scientific. (n.d.). instructions - edc. Thermo Fisher Scientific.
- RSC Publishing. (n.d.). C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function. Organic & Biomolecular Chemistry.
- CD Bioparticles. (2025). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. CD Bioparticles.
- ScienceDirect. (2025). Liquid chromatography–inductively coupled plasma mass spectrometry analysis of peptides labelled with ClickZip mass tags. ScienceDirect.
- Biosynth. (n.d.). Optimizing Peptide Coupling: Key Techniques. Biosynth.
- MilliporeSigma. (n.d.). Coupling Small Ligands Through Carboxyl Groups via a Spacer Arm. MilliporeSigma.
- Cytiva. (n.d.). Amersham Cy3B mono-reactive dye. Cytiva.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
- ResearchGate. (2016). Hi, any suggestions for purifying 3KDa fluorescently tagged peptide from free dye molecules and unlabeled peptides?.
- ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses Procedure.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Sigma-Aldrich. (n.d.). Peptide Labeling. Sigma-Aldrich.
- PubMed Central. (n.d.). Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis.
- Waters. (2026). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns.
- The Nest Group. (2009).
Sources
- 1. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 4. jpt.com [jpt.com]
- 5. bachem.com [bachem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‑Arg-Lys-AOMK [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. waters.com [waters.com]
- 21. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
Application Note: Next-Generation Single-Molecule Imaging Using Cy3B Amine Conjugates
Executive Summary
Single-molecule fluorescence spectroscopy has revolutionized our understanding of biomolecular dynamics, folding, and interactions. However, the resolution of techniques like single-molecule Förster Resonance Energy Transfer (smFRET) is fundamentally limited by the photon budget and photophysical stability of the chosen fluorophores. This application note provides a comprehensive guide to utilizing Cy3B amine conjugates —a conformationally locked cyanine dye derivative—to overcome the limitations of traditional probes. By detailing the photophysical causality, bioconjugation chemistry, and a self-validating experimental protocol, this guide serves as an authoritative resource for researchers developing high-fidelity single-molecule assays.
Mechanistic Insights: The Photophysics of Cy3B
To design a robust single-molecule experiment, one must understand the structural causality behind fluorophore behavior. Traditional Cyanine 3 (Cy3) is highly susceptible to non-radiative decay via rotation around its polymethine bridge, a process known as cis-trans isomerization. This limits its baseline quantum yield to approximately 15%[1].
Cy3B was engineered to eliminate this specific decay pathway. By incorporating three six-membered rings into the polymethine backbone, the molecule is conformationally locked[2]. This rigidification yields two critical advantages for single-molecule biophysics:
-
Maximized Photon Budget: The suppression of cis-trans isomerization forces the excited state to relax radiatively, boosting the quantum yield from ~15% to ~67%[1].
-
Elimination of PIFE: Standard Cy3 exhibits Protein-Induced Fluorescence Enhancement (PIFE); when a protein binds near the dye, it sterically restricts isomerization, artificially increasing fluorescence. Because Cy3B is already structurally locked, it does not undergo PIFE[3]. This ensures that any observed changes in donor intensity during a FRET experiment are strictly due to distance-dependent energy transfer, rather than local environmental artifacts[3].
Quantitative Comparison of smFRET Donors
The table below summarizes the critical photophysical parameters that dictate fluorophore selection in single-molecule studies.
| Parameter | Traditional Cy3 | Rigidified Cy3B | Impact on Single-Molecule Imaging |
| Quantum Yield (Φ) | ~0.15 | ~0.67 | Higher Φ yields brighter signals and better signal-to-noise ratios. |
| Extinction Coefficient (ε) | 150,000 M⁻¹ cm⁻¹ | 130,000 M⁻¹ cm⁻¹ | Both absorb light efficiently, but Cy3B converts more to emission. |
| PIFE Susceptibility | High | None | Cy3B ensures reliable FRET distance calculations without protein artifacts. |
| Optimal FRET Acceptor | Cy5 | ATTO 647N / Cy5 | Cy3B/ATTO 647N is considered one of the brightest available smFRET pairs. |
Bioconjugation Strategy: Cy3B Amine Chemistry
Cy3B amine chloride is a functionalized dye derivative bearing a primary amine group, designed to react with carboxyl groups to form highly stable covalent amide bonds[4]. To achieve this, we utilize a zero-length crosslinking strategy using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS.
Workflow for covalent conjugation of Cy3B Amine to carboxylated biomolecules via EDC/NHS.
Protocol: Site-Specific Labeling of Carboxyl-Modified Oligonucleotides
This protocol details the generation of a Cy3B-amine conjugated DNA oligonucleotide, a standard building block for DNA-PAINT docking strands or smFRET Holliday junctions. This is a self-validating system : the protocol includes a mandatory Quality Control (QC) step to calculate the Degree of Labeling (DOL) before proceeding to microscopy.
Phase 1: Carboxyl Activation (The Causality of pH)
Causality Note: EDC requires a slightly acidic environment to efficiently protonate the carboxyl group and form the reactive O-acylisourea intermediate.
-
Dissolve the carboxyl-modified oligonucleotide (e.g., 10 nmol) in 50 µL of 0.1 M MES buffer (pH 6.0) .
-
Add a 50-fold molar excess of freshly prepared EDC and a 100-fold molar excess of Sulfo-NHS.
-
Incubate at room temperature for 30 minutes. The Sulfo-NHS converts the unstable O-acylisourea into a semi-stable, amine-reactive NHS ester.
Phase 2: Buffer Exchange and Conjugation
Causality Note: The primary amine on Cy3B must be unprotonated to act as a strong nucleophile. Therefore, the reaction must be shifted to a mildly basic pH. 4. Pass the reaction mixture through a microcentrifuge desalting column (e.g., Bio-Spin P-6) pre-equilibrated with 0.1 M Sodium Bicarbonate buffer (pH 8.3) . This removes excess EDC/NHS and establishes the optimal pH for conjugation. 5. Immediately add a 15-fold molar excess of Cy3B Amine (dissolved in anhydrous DMSO). Ensure the final DMSO concentration does not exceed 10% v/v. 6. Incubate for 4 hours at room temperature (or overnight at 4°C) in the dark.
Phase 3: Purification and Self-Validation (QC)
-
Purify the conjugated oligonucleotide from unreacted Cy3B amine using Reverse-Phase HPLC (RP-HPLC) or standard ethanol precipitation.
-
Validation (DOL Calculation): Measure the absorbance of the purified conjugate at 260 nm (DNA) and 558 nm (Cy3B). Calculate the Degree of Labeling to validate the system:
- (where 0.08 is the correction factor for Cy3B absorbance at 260 nm).
-
DOL =
. A successful reaction should yield a DOL ≥ 0.85.
Application: smFRET Imaging Setup
For single-molecule imaging, the purified Cy3B conjugate is typically paired with a red-shifted acceptor such as ATTO 647N[5]. To capture long, stable fluorescence trajectories without premature photobleaching or blinking, the imaging buffer chemistry is just as critical as the conjugation chemistry.
Photophysical pathway of single-molecule FRET using a Cy3B donor and a red-shifted acceptor.
Imaging Buffer Formulation
To maximize the photon budget of the Cy3B/ATTO 647N pair, the imaging buffer must contain an oxygen scavenging system and a triplet-state quencher[6].
-
Base Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl.
-
Oxygen Scavenger: 3 mg/mL glucose, 100 µg/mL glucose oxidase (GOx), and 40 μg/mL catalase. Causality: Removes dissolved oxygen to prevent irreversible photo-oxidation of the dyes.
-
Triplet Quencher: 1.5 mM Trolox (or a combination of COT and NBA). Causality: Fluorophores occasionally enter a dark, long-lived triplet state. Trolox rapidly reduces/oxidizes the dye back to the singlet ground state, suppressing "blinking" artifacts in the single-molecule traces[6].
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Ensemble and single-molecule FRET studies of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Photophysics of Fluorescence Probes for Single Molecule Biophysics and Super-Resolution Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Covalent Labeling of Biomolecules via Reductive Amination with Cy3B Amine
Introduction: The Power of Precision in Fluorescent Labeling
In the intricate landscape of molecular biology and drug development, the ability to visualize and track specific biomolecules is paramount. Fluorescent labeling provides a powerful lens through which researchers can observe cellular dynamics, quantify molecular interactions, and elucidate complex biological pathways.[][2] Among the vast arsenal of fluorophores, the Cy3B dye stands out for its exceptional photostability and brightness.[3][4] Its rigid chemical structure prevents photo-isomerization, a common cause of fluorescence loss, ensuring a more robust and reliable signal for demanding applications like single-molecule studies and Förster Resonance Energy Transfer (FRET).[4][5][6][7]
This application note details a robust protocol for covalently attaching an amine-functionalized Cy3B dye to a target biomolecule containing a carbonyl group (an aldehyde or ketone). The chosen conjugation chemistry, reductive amination, offers a highly specific and stable method for forming a carbon-nitrogen bond, making it a cornerstone technique for preparing fluorescent bioconjugates.[8][9] Unlike reactions targeting primary amines (e.g., with NHS esters), this method allows for the site-specific labeling of biomolecules that possess or can be modified to possess aldehyde or ketone functionalities, such as glycoproteins, oxidized antibodies, or specifically engineered proteins.[10]
The Chemistry: A Two-Step Path to a Stable Conjugate
Reductive amination is an elegant and powerful reaction that converts a carbonyl group and an amine into a stable secondary amine.[8][11] The process occurs in two principal, sequential steps within a single pot:
-
Schiff Base Formation: The primary amine of the Cy3B dye acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group on the target biomolecule. This is followed by the elimination of a water molecule to form a reversible intermediate known as a Schiff base, or imine.[11][12][13]
-
Reductive Stabilization: A mild reducing agent, introduced into the reaction, selectively reduces the C=N double bond of the imine to a stable C-N single bond, permanently affixing the dye to the biomolecule.[8]
The key to a successful one-pot reaction is the choice of reducing agent. While a strong reductant like sodium borohydride (NaBH₄) could reduce the initial carbonyl group, a milder agent like sodium cyanoborohydride (NaBH₃CN) is ideal.[12][14] NaBH₃CN is uniquely suited for this role because it is relatively unreactive towards aldehydes and ketones at a neutral or slightly acidic pH but is highly effective at reducing the protonated form of the Schiff base (the iminium ion).[12][13][15] This selectivity ensures that the reduction step only occurs after the dye has associated with the target molecule, maximizing the yield of the desired conjugate.[8]
The Importance of pH Control
The efficiency of reductive amination is critically dependent on the reaction pH.[15] A delicate balance must be struck:
-
If the pH is too low (highly acidic): The Cy3B amine will be fully protonated to its ammonium salt (R-NH₃⁺), rendering it non-nucleophilic and unable to attack the carbonyl.[12]
-
If the pH is too high (alkaline): The formation of the Schiff base is inefficient, and many biomolecules may lose stability.
For most protein-based labeling, a pH range of 6.0 to 7.5 is optimal.[16] This mildly acidic to neutral condition ensures that a sufficient fraction of the Cy3B amine is in its unprotonated, nucleophilic state (R-NH₂) while also promoting the protonation of the Schiff base to the iminium ion, which is the species that is most readily reduced by NaBH₃CN.[12][13]
Experimental Workflow and Protocols
This section provides a comprehensive, step-by-step guide to labeling your biomolecule with Cy3B amine. The workflow is divided into four main stages: biomolecule preparation (optional but common), the labeling reaction, purification, and characterization.
Part A: Generating Carbonyl Groups on Glycoproteins (Example Protocol)
Many proteins, particularly antibodies, are glycosylated. The sugar moieties can be gently oxidized with sodium periodate (NaIO₄) to create reactive aldehyde groups, providing ideal sites for labeling.[10]
Materials:
-
Glycoprotein (e.g., IgG) in a neutral buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution (20 mM in water, freshly prepared)
-
Glycerol
-
Desalting column (e.g., Sephadex G-25) equilibrated with Reaction Buffer
Procedure:
-
Adjust the concentration of your glycoprotein to 1-5 mg/mL in PBS.
-
Add the freshly prepared 20 mM sodium periodate solution to the glycoprotein solution to achieve a final concentration of 1 mM NaIO₄.
-
Incubate the reaction in the dark (e.g., by wrapping the tube in aluminum foil) for 30 minutes at room temperature.
-
Quench the oxidation by adding glycerol to a final concentration of 10 mM. Incubate for 10 minutes at room temperature.
-
Immediately remove the excess periodate and byproducts by passing the oxidized protein solution through a desalting column. Elute with Reaction Buffer (0.1 M MES, 150 mM NaCl, pH 6.0) .
-
Pool the protein-containing fractions. The biomolecule is now "activated" and ready for labeling.
Part B: Reductive Amination with Cy3B Amine
Materials:
-
Activated biomolecule (from Part A or one with endogenous carbonyls) in Reaction Buffer
-
Cy3B-amine (dissolved in anhydrous DMSO or water to 10 mM)
-
Sodium cyanoborohydride (NaBH₃CN) solution (1 M in water, freshly prepared)
-
Reaction Buffer: 0.1 M MES, 150 mM NaCl, pH 6.0. Note: Avoid buffers containing primary amines like Tris or glycine.[10]
Procedure:
-
To your activated biomolecule solution, add the Cy3B-amine solution to achieve a 20- to 50-fold molar excess of dye over the biomolecule. Mix gently.
-
Incubate for 30 minutes at room temperature to allow for the initial formation of the Schiff base.
-
Add the freshly prepared 1 M NaBH₃CN solution to the reaction mixture to a final concentration of 50 mM.
-
Safety Note: NaBH₃CN is highly toxic and can release cyanide gas, especially under acidic conditions. Always handle it in a fume hood with appropriate personal protective equipment.
-
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing.
Part C: Purification of the Cy3B-Conjugate
Purification is essential to remove unreacted free dye, which can interfere with downstream applications.[] Size-exclusion chromatography (SEC) is a common and effective method.[][18]
Materials:
-
SEC desalting column (e.g., Sephadex G-25 or similar)
-
Storage Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Equilibrate the SEC column with at least 5 column volumes of Storage Buffer.
-
Carefully load the entire reaction mixture from Part B onto the column.[18]
-
Begin eluting with Storage Buffer and collect fractions.
-
The Cy3B-labeled biomolecule, being larger, will elute first as a colored band. The smaller, unreacted Cy3B-amine will be retained longer and elute later.
-
Visually inspect the fractions and combine those corresponding to the first colored peak.
Part D: Characterization - Determining the Degree of Labeling (DOL)
The DOL represents the average number of dye molecules conjugated to each biomolecule. It can be calculated using absorbance measurements with a UV-Vis spectrophotometer.
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for Cy3B, which is ~559 nm (A₅₅₉).
-
Calculate the concentration of the Cy3B dye using the Beer-Lambert law:
-
[Cy3B] (M) = A₅₅₉ / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy3B at 559 nm (~130,000 M⁻¹cm⁻¹).[4]
-
-
Calculate the concentration of the biomolecule. The dye also absorbs slightly at 280 nm, so its contribution must be subtracted.
-
A_prot = A₂₈₀ - (A₅₅₉ × CF)
-
Where CF is the correction factor (A₂₈₀ / A_max for the free dye). For Cy3B, this is typically around 0.1.
-
[Protein] (M) = A_prot / ε_prot
-
Where ε_prot is the molar extinction coefficient of your biomolecule at 280 nm.
-
-
Calculate the Degree of Labeling:
-
DOL = [Cy3B] / [Protein]
-
Summary of Key Parameters
| Parameter | Recommended Value | Rationale & Notes |
| Reaction pH | 6.0 - 7.5 | Balances amine nucleophilicity and iminium ion formation for optimal reaction kinetics.[15][16] |
| Reaction Buffer | MES, HEPES, or Phosphate | Must be free of primary amines (e.g., Tris, Glycine) to avoid competing reactions.[10] |
| Dye:Biomolecule Ratio | 20:1 to 50:1 (molar) | A significant excess drives the reaction to completion. May need optimization for your specific target. |
| Reducing Agent | Sodium Cyanoborohydride | Selectively reduces the iminium ion intermediate without affecting the starting carbonyl.[12] |
| NaBH₃CN Concentration | ~50 mM | Sufficient concentration to ensure efficient reduction of the Schiff base. |
| Reaction Time | 2-4 hours (RT) or Overnight (4°C) | Longer incubation at lower temperatures can be beneficial for sensitive biomolecules. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency (Low DOL) | - Inefficient generation of carbonyl groups.- Reaction pH is not optimal.- Inactive reducing agent.- Presence of amine-containing buffers. | - Confirm oxidation step with a control assay.- Verify the pH of your Reaction Buffer.- Always use a freshly prepared NaBH₃CN solution.- Ensure your buffer is amine-free.[10] |
| Precipitation of Biomolecule | - High concentration of organic solvent (DMSO).- Over-labeling with the hydrophobic dye.- Biomolecule instability at the reaction pH. | - Keep DMSO volume below 10% of the total reaction volume.- Reduce the molar excess of the Cy3B-amine dye.[19]- Perform a stability test of your biomolecule at the intended reaction pH. |
| Unreacted Imine in Final Product | - Incomplete reduction.- Insufficient amount or degraded reducing agent. | - Increase the incubation time with NaBH₃CN.- Increase the concentration of NaBH₃CN or add a fresh aliquot.[20] |
Conclusion
The protocol described provides a reliable and efficient method for the site-specific labeling of biomolecules with the high-performance Cy3B fluorophore. By leveraging the selectivity of reductive amination chemistry, researchers can generate stable, brightly fluorescent conjugates for a wide array of applications, from cellular imaging and flow cytometry to advanced biophysical assays. Careful control of reaction parameters, particularly pH, and thorough purification are critical for achieving high-quality, reproducible results.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. Organic-chemistry.org. [Link]
-
Kralj, A., et al. (2015, May 22). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews. [Link]
-
ResearchGate. (n.d.). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. ResearchGate. [Link]
-
Biology LibreTexts. (2021, March 23). 15.2: Protein Purification (Activity). Biology LibreTexts. [Link]
-
Barth, A., et al. (2025, December 30). A systematic approach for the purification of fluorophore-labelled proteins via anion exchange chromatography. bioRxiv. [Link]
-
G-Biosciences. (n.d.). Sodium Cyanoborohydride. G-Biosciences. [Link]
-
Linder, M. B., et al. (2009, September 3). Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. Analytical Chemistry. [Link]
-
Amgen Biotech Experience. (2021, December 9). Lab 6 Overview: Purifying the Fluorescent Protein. YouTube. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
-
Gryko, D., et al. (2020, March 10). Negatively Charged Red-Emitting Acridine Dyes for Facile Reductive Amination, Separation, and Fluorescent Detection of Glycans. Analytical Chemistry. [Link]
-
Gryko, D., et al. (2020). Negatively Charged Red-Emitting Acridine Dyes for Facile Reductive Amination, Separation, and Fluorescent Detection of Glycans. PMC. [Link]
-
Brecht, M., et al. (2023, November 9). Characterization of Fluorescent Dyes Frequently Used for Bioimaging: Photophysics and Photocatalytical Reactions with Proteins. The Journal of Physical Chemistry B. [Link]
-
He, L., et al. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications. [Link]
-
Chem-Station. (2014, May 3). Borch Reductive Amination. Chem-Station. [Link]
-
Kapanidis, A. N., et al. (2014, May 19). Characterization of organic fluorophores for in vivo FRET studies based on electroporated molecules. RSC Publishing. [Link]
-
Agilent Technologies. (n.d.). An Introduction to Fluorescence Resonance Energy Transfer (FRET) Technology and its Application in Bioscience. Agilent. [Link]
-
Jemielity, J., et al. (2021, September 30). Ethylenediamine derivatives efficiently react with oxidized RNA 3′ ends providing access to mono and dually labelled RNA probes for enzymatic assays and in vivo translation. PMC. [Link]
-
Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. Chemistry Steps. [Link]
-
ResearchGate. (2025, August 5). pH Optimization of Amidation via Carbodiimides. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Bio-Synthesis Inc. (n.d.). Cy3B Fluorescent Dye Oligonucleotide Labeling. Bio-Synthesis. [Link]
-
Kozlov, N. G., & Tarasevich, V. A. (2020, April 14). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]
-
Cytiva. (n.d.). Amersham Cy3B mono-reactive dye. Cytiva. [Link]
-
Lumiprobe. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
-
Bio-Synthesis Inc. (n.d.). Fluorescent Dye Labeling. Bio-Synthesis. [Link]
-
MDPI. (2004, February 28). Noncovalent Labeling of Biomolecules with Red and Near-Infrared Dyes. MDPI. [Link]
-
Labinsights. (2025, March 25). A Guide to Fluorescent Dyes in Life Science Research. Labinsights. [Link]
-
NIH. (n.d.). Fluorescent labeling and modification of proteins. PMC. [Link]
-
Evident Scientific. (n.d.). Fluorescence Resonance Energy Transfer (FRET) Microscopy. Evident Scientific. [Link]
-
NIH. (n.d.). FRET Based Biosensor: Principle Applications Recent Advances and Challenges. PMC. [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. [Link]
-
Abdel-Magid, A. F., et al. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]
Sources
- 2. labinsights.nl [labinsights.nl]
- 3. Characterization of Fluorescent Dyes Frequently Used for Bioimaging: Photophysics and Photocatalytical Reactions with Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cy3B Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 5. Characterization of organic fluorophores for in vivo FRET studies based on electroporated molecules - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP00995A [pubs.rsc.org]
- 6. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 10. resources.biomol.com [resources.biomol.com]
- 11. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. nbinno.com [nbinno.com]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 15. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. reddit.com [reddit.com]
Application Note: High-Efficiency Post-Synthetic Synthesis of Cy3B-Labeled Oligonucleotides
Introduction & Scientific Rationale
The "Rigid" Advantage of Cy3B
Cyanine 3 (Cy3) is a standard fluorophore in genomics, but it suffers from a fundamental photophysical limitation: cis-trans isomerization . Upon excitation, the polymethine bridge can rotate, allowing the molecule to relax non-radiatively (releasing heat instead of photons). This results in a lower quantum yield (~0.15) and susceptibility to local environmental quenching.
Cy3B solves this by chemically "locking" the polymethine chain with a conformationally rigid ring structure. This prevents isomerization, forcing relaxation through fluorescence.
-
Quantum Yield: Increases to ~0.67 (approx. 4-5x brighter than Cy3).
-
Photostability: Significantly higher resistance to bleaching.
-
Application: Ideal for Single-Molecule FRET (smFRET) and high-sensitivity interactions where photon budget is critical.
Why Post-Synthetic Labeling?
While phosphoramidite dyes exist, post-synthetic conjugation via N-hydroxysuccinimide (NHS) esters remains the gold standard for Cy3B for three reasons:
-
Chemical Sensitivity: The rigid Cy3B structure is expensive and can degrade during the harsh oxidation/deprotection cycles of automated synthesis.
-
Steric Freedom: Post-labeling allows the use of long aliphatic linkers (C6, C12) that decouple the dye from the DNA backbone, reducing quenching by guanine bases.
-
Yield: Solution-phase coupling often yields higher purity final products than on-column synthesis for complex dyes.
Mechanism of Action
The synthesis relies on the nucleophilic attack of a primary amine (on the oligonucleotide) onto the carbonyl carbon of the NHS ester (on the Cy3B). This reaction is competitive; water (hydrolysis) competes with the amine (conjugation).[1]
Visualization: The Conjugation Pathway
Figure 1: The nucleophilic substitution mechanism. Control of pH and water content is critical to favor the Product pathway over Hydrolysis.
Critical Pre-Requisites (The "Ammonia Trap")
WARNING: The most common cause of failure is ammonium contamination .
Standard oligonucleotide deprotection uses concentrated Ammonium Hydroxide (
Pre-Labeling Checklist
-
Oligo Design: Ensure a 5' or 3' Amino-Modifier C6 (or C12) was used.
-
Deprotection: If the amino-modifier had a TFA (Trifluoroacetyl) protecting group, standard ammonia deprotection removes it. If it was MMT (Monomethoxytrityl), a separate acid wash is required before labeling.
-
Desalting (Mandatory): You must perform a cation exchange (e.g., Ethanol Precipitation with Sodium Acetate or Sephadex G-25) to replace
with non-reactive .-
Verification: Resuspend oligo in water. pH should be neutral. If it smells like ammonia, precipitate again.
-
Detailed Protocol
Materials
-
Oligo: Amino-modified, desalted, lyophilized (10–50 nmol scale).
-
Dye: Cy3B-NHS Ester (GE Healthcare/Cytiva or equivalent).
-
Labeling Buffer: 0.1 M Sodium Tetraborate (Borate) or Sodium Bicarbonate, pH 8.75.
-
Note: Do NOT use Tris (contains amine).[1]
-
-
Organic Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).
-
Precipitation Reagents: 3 M Sodium Acetate (pH 5.2), 100% Ethanol (cold), 70% Ethanol.
Step-by-Step Methodology
Phase 1: Solubilization
-
Oligo: Resuspend the amino-oligo in Labeling Buffer to a concentration of 0.5 mM to 1.0 mM .
-
Example: For 20 nmol oligo, add 20–40
buffer. High concentration drives reaction kinetics.
-
-
Dye: Resuspend Cy3B-NHS ester in Anhydrous DMSO to ~10–20 mM.
-
Tip: NHS esters hydrolyze in seconds in water. Keep this solution dry and prepare immediately before use.
-
Phase 2: Conjugation[2]
-
Mixing: Add a 15x to 20x molar excess of Cy3B dye to the oligo solution.
-
Calculation: If you have 20 nmol oligo, you need 300–400 nmol dye.
-
Volume: Ensure the final % of DMSO is <40% to prevent oligo precipitation, but >20% to keep the hydrophobic dye in solution.
-
-
Incubation: Vortex gently. Wrap tube in foil (light sensitive). Incubate overnight (12–16 hours) at Room Temperature (25°C) on a shaker.
-
Why RT? Heating increases hydrolysis rates faster than conjugation rates.
-
Phase 3: Quenching & Cleanup
-
Quench: Add volume of 3 M NaOAc (pH 5.2) equal to 1/10th of the reaction volume.
-
Precipitate: Add 3 volumes of cold 100% Ethanol. Vortex. Freeze at -80°C for 30 mins.
-
Centrifuge: Spin at 15,000 x g for 30 mins at 4°C.
-
Wash: Carefully decant the supernatant (which is bright pink—this is excess free dye). Add 70% Ethanol (cold), spin for 10 mins. Decant.
-
Resuspend: Air dry pellet briefly and resuspend in HPLC grade water (e.g., 100
).
Purification & Quality Control
Ethanol precipitation removes the bulk of the free dye, but it does not separate labeled oligo from unlabeled (failure) oligo. RP-HPLC is mandatory.
RP-HPLC Protocol
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Clarity).
-
Buffer A: 0.1 M TEAA (Triethylammonium Acetate), pH 7.0.
-
Buffer B: 100% Acetonitrile.
-
Gradient: 5% to 60% B over 30 minutes.
What to look for: The Cy3B dye is very hydrophobic. It will act as a "hydrophobic handle," significantly shifting the retention time.
-
Peak 1 (Early, ~10-15% B): Unlabeled Oligo (Failure sequence).
-
Peak 2 (Late, ~35-45% B): Cy3B-Labeled Oligo (Target) .
-
Peak 3 (Very Late/Wash): Residual Free Dye.
Yield Calculation
Use the Beer-Lambert Law (
Correction Factor (CF): Cy3B absorbs slightly at 260 nm. You must correct the DNA reading.
Concentration:
Experimental Workflow Diagram
Figure 2: The complete post-synthetic workflow. Note the critical position of the desalting step.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low/No Labeling | Ammonium contamination | Re-precipitate oligo with NaOAc before labeling. Ensure no |
| Low/No Labeling | Hydrolyzed NHS Ester | Use fresh anhydrous DMSO. Do not store NHS ester in solution. |
| Low/No Labeling | pH too low (< 8.0) | The amine is protonated ( |
| Precipitation in Tube | Too much organic solvent | Keep DMSO concentration below 50% of total reaction volume. |
| Multiple HPLC Peaks | Multiple amines | Ensure internal bases (G/A/C) were protected during synthesis or use "Amino-Modifier C6 dT" to ensure only ONE amine exists. |
References
-
Cooper, J. et al. (2004). "A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers."[4] Nucleic Acids Research.
-
GE Healthcare (Cytiva). "CyDye Mono-Reactive NHS Esters: Protocol." Cytiva Life Sciences.
-
Glen Research. "Labeling with NHS Esters."[1] Glen Report.
-
Integrated DNA Technologies (IDT). "Oligo Modification: Post-Synthesis Conjugation." IDT Education.
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 3. interchim.fr [interchim.fr]
- 4. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]
reaction conditions for Cy3B amine with activated esters
Application Note: High-Efficiency Conjugation of Cy3B Amine to Activated Ester Targets
Introduction & Scientific Rationale
Cy3B is a conformationally locked (rigidified) cyanine fluorophore that offers significant advantages over standard Cy3, including a higher quantum yield (>0.7 vs. ~0.15), increased photostability, and reduced cis-trans isomerization.[1] While the standard workflow involves using Cy3B-NHS ester to label amines, this guide addresses the reverse conjugation : utilizing Cy3B Amine as a nucleophile to label targets functionalized with activated esters (e.g., NHS-activated small molecules, peptides, beads, or modified surfaces).
Why Cy3B Amine?
-
Target Specificity: Essential for labeling carboxyl-containing ligands that have been pre-activated (e.g., via EDC/NHS) where the dye must provide the amine.
-
Surface Chemistry: Ideal for conjugating to NHS-activated slides or beads (e.g., Sepharose-NHS) for solid-phase assays.
-
Structural Rigidity: The fused ring structure of Cy3B requires specific solubility considerations compared to flexible cyanines.
Reaction Mechanism & Critical Parameters
The reaction relies on the nucleophilic attack of the primary amine on the Cy3B fluorophore against the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester on the target.
Key Mechanistic Drivers:
-
pH Sensitivity: The amine on Cy3B must be unprotonated (
) to be nucleophilic. However, high pH accelerates the hydrolysis of the target NHS ester. The "Goldilocks" zone is pH 8.3 – 8.5 . -
Solvent Polarity: Cy3B is hydrophobic due to its rigid polymethine chain. Anhydrous organic co-solvents (DMSO or DMF) are strictly required to prevent dye aggregation and precipitation during coupling.
-
Competition: Buffers containing primary amines (Tris, Glycine) must be rigorously excluded as they will irreversibly consume the activated ester target.
Visual Workflow: Cy3B Amine Conjugation
Figure 1: Mechanism of Cy3B Amine conjugation to an NHS-ester activated target. The reaction proceeds via nucleophilic substitution, requiring basic pH to maintain the amine's reactivity while minimizing hydrolysis.
Detailed Experimental Protocol
Materials Required
| Reagent | Specification | Purpose |
| Cy3B Amine | >95% Purity (HPLC) | Fluorophore source.[1][2] |
| Anhydrous DMSO | Mass Spec Grade | Solubilization of Cy3B (prevent hydrolysis). |
| Reaction Buffer | 0.1 M NaHCO₃, pH 8.3 | Proton sink for the reaction. |
| Quenching Buffer | 1.0 M Tris-HCl, pH 8.0 | Scavenges unreacted NHS esters. |
| Target Molecule | NHS-activated | The molecule/surface to be labeled. |
Step-by-Step Methodology
1. Preparation of Stock Solutions
-
Cy3B Amine Stock: Dissolve 1 mg of Cy3B Amine in anhydrous DMSO to a concentration of 10 mM .
-
Note: Calculate volume using MW ~695 Da (varies by salt/linker, check CoA).
-
Storage: Store at -20°C, desiccated, and protected from light.
-
-
Buffer Prep: Prepare 0.1 M Sodium Bicarbonate (NaHCO₃). Adjust pH to 8.3 using NaOH or HCl. Do not use Tris.
2. Reaction Setup
-
Solubilize Target: Dissolve the NHS-activated target in the Reaction Buffer.[3]
-
Concentration: High concentrations (1–10 mg/mL) favor conjugation over hydrolysis.
-
-
Add Dye: Slowly add the Cy3B Amine stock to the target solution while vortexing gently.
-
Stoichiometry:
-
For Small Molecules: Use 1:1.1 molar ratio (Target:Dye) to ensure complete consumption of the target.
-
For Proteins/Beads: Use 10–20 molar excess of Cy3B Amine relative to the available NHS sites.
-
-
Solvent Limit: Ensure the final DMSO concentration is <10% (v/v) to prevent denaturation of biological targets (if applicable).
-
3. Incubation
-
Incubate at Room Temperature (20–25°C) for 1 to 4 hours in the dark.
-
Optimization: Constant gentle agitation (e.g., rotary shaker) is recommended.
4. Quenching
-
Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM.
-
Incubate for 15 minutes. The primary amine in Tris will react with any remaining NHS esters on the target, stopping the reaction.
5. Purification The method depends on the molecular weight of the target:
-
Small Molecules (<2 kDa): Reverse-Phase HPLC (C18 column). Cy3B is hydrophobic; use an Acetonitrile/Water gradient.
-
Proteins/Oligos (>5 kDa): Desalting column (e.g., PD-10, Sephadex G-25) or Dialysis against PBS.
-
Beads/Surfaces: Wash extensively with PBS + 0.05% Tween-20 to remove non-covalently bound dye.
Quality Control & Validation
Degree of Labeling (DOL) Calculation
For soluble conjugates, determine the DOL using UV-Vis spectroscopy.
Constants for Cy3B:
- (Abs): 559 nm[4]
- (Extinction Coeff): 130,000 M⁻¹cm⁻¹
-
CF (Correction Factor 280 nm): 0.08 (Corrects for dye absorbance at 280 nm)
Troubleshooting Guide
Figure 2: Diagnostic flowchart for resolving low coupling efficiency. Common failure points include incorrect pH, dye precipitation, or hydrolysis of the activated ester prior to dye addition.
References
-
Cytiva (formerly GE Healthcare). Cy3B NHS Ester and Amine Product Specification Sheet. Retrieved from
-
Cooper, M. et al. (2004). "Cy3B: Improving the Performance of Cyanine Dyes."[4][5][6][7] Journal of Fluorescence, 14(2), 145-150.
-
Lumiprobe Corporation. Cyanine3B Amine Protocol and Properties. Retrieved from
-
AAT Bioquest. Cy3B Physical Properties and Reaction Conditions. Retrieved from
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for Amine-NHS chemistry parameters).
Sources
- 1. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Cy3B Tetrazine | AAT Bioquest [aatbio.com]
- 6. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 7. vectorlabs.com [vectorlabs.com]
Application Note: Harnessing the Potential of Cy3B for Super-Resolution Microscopy
Introduction: The Pursuit of Nanoscale Resolution with Cy3B
Super-resolution microscopy has fundamentally transformed our ability to visualize cellular architecture, breaking the diffraction barrier of light to reveal biological structures at the nanoscale.[1][2] Among the arsenal of techniques, single-molecule localization microscopy (SMLM) methods like (d)STORM (direct Stochastic Optical Reconstruction Microscopy) have emerged as powerful tools.[2] The success of these techniques is critically dependent on the photophysical properties of the fluorescent probes used.[3] This application note provides a comprehensive guide to utilizing Cy3B, a carbocyanine dye, for super-resolution imaging, with a particular focus on dSTORM. Cy3B is widely regarded as one of the highest-performing red dyes for STORM, offering a superior combination of brightness and photoswitching characteristics essential for achieving high-quality super-resolution images.[4][5][6]
This document will delve into the theoretical underpinnings of Cy3B's photoswitching, provide detailed, field-proven protocols for sample preparation and imaging, and offer insights into optimizing experimental parameters for achieving the best possible resolution.
The Photophysical Advantage of Cy3B in dSTORM
The principle of dSTORM relies on the stochastic switching of individual fluorophores between a fluorescent "on" state and a long-lived "dark" state.[7] By ensuring that only a sparse subset of fluorophores is "on" at any given moment, their individual positions can be precisely localized.[8] The final super-resolved image is then reconstructed from thousands of these localization events. The ideal dSTORM fluorophore should exhibit several key characteristics: a high photon output per switching event for precise localization, a low duty cycle (the fraction of time spent in the "on" state) to minimize overlapping signals, and a high number of switching cycles before photobleaching.[9]
Cy3B excels in these areas, making it a preferred choice for dSTORM.[5] Its photoswitching mechanism in the presence of a thiol-containing imaging buffer is central to its performance. The thiol, such as mercaptoethylamine (MEA) or ß-mercaptoethanol (BME), facilitates the transition of Cy3B into a stable, non-fluorescent dark state.[10][11] Spontaneous or light-induced (typically with a 405 nm laser) oxidation allows the molecule to return to its fluorescent state, enabling multiple cycles of activation and localization.[10]
Key Photophysical Properties of Cy3B
| Property | Value | Source |
| Excitation Maximum | 559 nm | [5] |
| Emission Maximum | 570 nm | [5] |
| Extinction Coefficient | 130,000 M⁻¹cm⁻¹ | [9] |
| Recommended Excitation Laser | 561 nm | [4] |
| Reactivation Laser | 405 nm | [10] |
Experimental Workflow for Cy3B dSTORM
The following diagram outlines the general workflow for a successful Cy3B dSTORM experiment, from sample preparation to image reconstruction.
Caption: General workflow for a Cy3B dSTORM experiment.
Detailed Protocols
Part 1: Sample Preparation for Immunofluorescence
High-quality sample preparation is paramount for successful dSTORM imaging. The goal is to achieve high labeling density with minimal background fluorescence.[12]
Materials:
-
#1.5H high-precision glass coverslips (170 µm thickness)[7]
-
Phosphate-buffered saline (PBS)
-
Fixation Solution: 3% Paraformaldehyde (PFA) + 0.1% Glutaraldehyde in PBS (prepare fresh)
-
Reducing Solution: 0.1% Sodium Borohydride (NaBH₄) in PBS (prepare immediately before use)
-
Permeabilization Buffer: 0.2% Triton™ X-100 in PBS
-
Blocking Buffer: 10% Normal Goat Serum (NGS) and 0.05% Triton™ X-100 in PBS
-
Primary Antibody diluted in Wash Buffer (5% NGS, 0.05% Triton™ X-100 in PBS)
-
Cy3B-conjugated Secondary Antibody
-
Post-Fixation Solution: 4% PFA in PBS
Protocol:
-
Cell Culture: Plate cells on clean, sterile #1.5H coverslips to achieve a confluency of 50-60%.[7][11]
-
Fixation: Wash cells once with PBS. Fix with 3% PFA + 0.1% Glutaraldehyde for 10 minutes at room temperature.[11]
-
Reduction: Reduce the sample with 0.1% NaBH₄ for 7 minutes at room temperature to quench glutaraldehyde-induced autofluorescence.[11]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.2% Triton™ X-100 in PBS for 15 minutes.[11]
-
Blocking: Block for at least 90 minutes at room temperature in Blocking Buffer.[11]
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in Wash Buffer for 60 minutes at room temperature or overnight at 4°C. The optimal antibody concentration should be determined empirically to maximize labeling density.[9]
-
Washing: Aspirate the primary antibody solution and wash the cells five times with Wash Buffer for 15 minutes each.
-
Secondary Antibody Incubation: Incubate with the Cy3B-conjugated secondary antibody, protected from light, for 30-60 minutes at room temperature.[10]
-
Washing: Aspirate the secondary antibody solution and wash three times with Wash Buffer for 10 minutes each, followed by one 5-minute wash with PBS.
-
Post-Fixation: Post-fix with 4% PFA for 10 minutes to stabilize the antibody-dye conjugates.[9]
-
Final Washes: Wash three times with PBS for 5 minutes each. The sample is now ready for imaging. Store in PBS at 4°C if not imaging immediately.
Part 2: dSTORM Imaging Buffer Preparation
The composition of the imaging buffer is critical for inducing the photoswitching of Cy3B.[13] An oxygen scavenging system (GLOX) is used to reduce photobleaching and promote the desired dark state.[14] Thiols like MEA or BME are essential for the photoswitching mechanism.[4] For Cy3B, a buffer containing BME or MEA is recommended.[4][15]
Imaging Buffer Components:
| Component | Stock Solution | Final Concentration | Purpose |
| Glucose Oxidase | 14 mg in 200 µL Buffer A | ~70 µg/mL | Oxygen Scavenger |
| Catalase | 17 mg/mL | ~85 µg/mL | Oxygen Scavenger |
| MEA or BME | 1 M MEA or neat BME | 10-100 mM | Photoswitching Agent |
| Glucose | 20% (w/v) | 10% (w/v) | GLOX Substrate |
| Buffer B | 50 mM Tris (pH 8.0) + 10 mM NaCl | 1x | Buffering Agent |
Preparation of Stock Solutions:
-
Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl[15]
-
Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose[15]
-
GLOX Solution: Dissolve 14 mg of Glucose Oxidase in 200 µL of Buffer A. Add 50 µL of Catalase solution (17 mg/mL). Centrifuge to remove precipitates and use the supernatant. Store at 4°C for up to one week.[9][15]
-
1 M MEA Stock: Dissolve 77 mg of MEA in 1 mL of 0.25 N HCl. Adjust the pH to 7.5-8.5 if necessary. Store at 4°C for up to two weeks or in aliquots at -20°C for several months.[9]
Working Imaging Buffer (Example with MEA):
To prepare 700 µL of imaging buffer, mix the following on ice immediately before use:[15]
-
620 µL of Buffer B
-
70 µL of 1 M MEA stock
-
7 µL of GLOX solution
Gently vortex to mix.
Part 3: Image Acquisition
-
Microscope Setup: A microscope equipped for Total Internal Reflection Fluorescence (TIRF) illumination is recommended to minimize background fluorescence.[7] Use a 100x high numerical aperture (NA ≥ 1.4) oil immersion objective.
-
Laser Illumination:
-
Use a 561 nm laser for excitation and to drive Cy3B into the dark state. The laser power should be high enough to induce blinking but optimized to avoid rapid photobleaching.[9]
-
A 405 nm laser can be used at low power to reactivate the fluorophores and maintain a suitable density of "on" molecules throughout the acquisition.[10]
-
-
Acquisition Parameters:
Two-Color dSTORM with Cy3B and Alexa Fluor 647
Cy3B is an excellent partner for Alexa Fluor 647 in two-color dSTORM experiments.[9][10] This combination allows for the simultaneous visualization of two different protein targets at the nanoscale.
Caption: Laser and emission scheme for two-color dSTORM.
When performing two-color imaging, it is common to image the Alexa Fluor 647 channel first, followed by the Cy3B channel.[10] The imaging buffer described above is generally compatible with both dyes, though optimization may be required for specific experimental conditions.
Troubleshooting and Considerations
-
Low Blinking Rate: If Cy3B does not switch efficiently, consider increasing the concentration of the thiol (MEA or BME) in the imaging buffer.[10] The laser power of the 561 nm and 405 nm lasers can also be adjusted.
-
High Background: Ensure thorough washing steps during the immunofluorescence protocol. Using TIRF illumination will significantly reduce out-of-focus fluorescence.
-
Photobleaching: Illumination with high laser power can lead to premature photobleaching.[7] Ensure the GLOX system is freshly prepared and active. It may be necessary to reduce the laser power.
-
Chromatic Aberration: In multicolor imaging, chromatic aberration can cause shifts between the different color channels. This should be corrected for during data analysis using fiducial markers like TetraSpeck microspheres.[13]
Conclusion
Cy3B is a robust and high-performing fluorophore for super-resolution microscopy, particularly for dSTORM. Its bright emission and reliable photoswitching characteristics enable the acquisition of high-quality, high-resolution images of subcellular structures. By following the detailed protocols and optimization strategies outlined in this application note, researchers can effectively harness the power of Cy3B to push the boundaries of biological imaging and gain deeper insights into the nanoscale organization of life.
References
-
ONI. (2020). Popular fluorophores for dSTORM imaging. [Link]
-
Sajid, M., et al. (2018). Stochastic optical reconstruction microscopy (STORM). Current Protocols in Cytometry, 86(1), e46. [Link]
-
Selvin, P. R., & Ha, T. (2016). STORM (STOCHASTIC OPTICAL RECONSTRUCTION MICROSCOPY)/ PALM (PHOTOACTIVATED LOCALIZATION MICROSCOPY). University of Illinois. [Link]
-
Nikon's MicroscopyU. Single-Molecule Super-Resolution Imaging. [Link]
-
Dempsey, G. T., et al. (2011). Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging. Nature Methods, 8(12), 1027–1036. [Link]
-
ONI. Sample preparation & imaging with the ONI Discovery KitTM: dSTORM in cells. [Link]
-
Nikon Instruments Inc. N-STORM Protocol-Sample Preparation. [Link]
-
ResearchGate. (2017, April 15). Stochastic Optical Reconstruction Microscopy (STORM). [Link]
-
Wang, S., et al. (2014). STED and STORM Superresolution Imaging of Primary Cilia. In: Methods in Enzymology (Vol. 540, pp. 161-181). Academic Press. [Link]
-
Nikon Instruments Inc. STORM Protocol-Sample Preparation. [Link]
-
University of Massachusetts Medical School. Cell Imaging Core N-STORM Sample Prep and Dye Tips. [Link]
-
Dempsey, G. T., et al. (2011). Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging. Nature Methods, 8(12), 1027-1036. [Link]
-
Bates, M., et al. (2007). Multicolor Super-Resolution Imaging with Photo-Switchable Fluorescent Probes. Science, 317(5845), 1749–1753. [Link]
-
Bruker. Super-Resolution Microscopy FAQ. [Link]
-
van der Velde, J. H. M., et al. (2021). Photoblueing of organic dyes can cause artifacts in super-resolution microscopy. Nature Communications, 12(1), 1234. [Link]
-
FluoroFinder. (2024, March 12). Fluorophores for Super-Resolution Microscopy. [Link]
-
Olivier, N., et al. (2013). Simple buffers for 3D STORM microscopy. Optics Express, 21(10), 12297-12310. [Link]
-
Giepmans, B. N. G., et al. (2008). Fluorescent probes for super- resolution imaging in living cells. Nature Methods, 5(11), 935–941. [Link]
-
Ha, T., & Tinnefeld, P. (2012). Photophysics of Fluorescence Probes for Single Molecule Biophysics and Super-Resolution Imaging. Annual Review of Physical Chemistry, 63, 595-617. [Link]
-
ResearchGate. (2013, June 1). Simple buffers for 3D STORM microscopy. [Link]
-
ResearchGate. Cy3B™: Improving the Performance of Cyanine Dyes. [Link]
-
Gwosch, K. C., et al. (2022). MINSTED nanoscopy enters the Ångström localization range. bioRxiv. [Link]
-
Wang, B., et al. (2022). A General Strategy to Develop Bright Fluorophores for Super‐Resolution Imaging. Angewandte Chemie International Edition, 61(6), e202113833. [Link]
-
Nahidiazar, L., et al. (2016). Optimizing Imaging Conditions for Demanding Multi-Color Super Resolution Localization Microscopy. PLOS ONE, 11(7), e0158884. [Link]
-
Royer, L. A., & Belthangady, C. (2019). Applications, promises, and pitfalls of deep learning for fluorescence image reconstruction. Nature Methods, 16(12), 1213-1225. [Link]
-
Lelek, M., et al. (2022). An Optimized Buffer for Repeatable Multicolor STORM. bioRxiv. [Link]
-
Schnitzbauer, J., et al. (2017). Super-resolution microscopy with DNA-PAINT. Nature Protocols, 12(6), 1198–1228. [Link]
-
Bitesize Bio. (2025, June 8). The Power of STED Microscopy, Part 2: Sample Preparation. [Link]
-
Shcherbakova, D. M., et al. (2014). Super-resolution Microscopy Approaches for Live Cell Imaging. Annual Review of Biophysics, 43, 303-329. [Link]
-
ResearchGate. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy. [Link]
-
Photonics Spectra. (2015, July 15). Optimizing Experimental Conditions for STED and g-STED Microscopy. [Link]
Sources
- 1. Fluorophores for Super-Resolution Microscopy - FluoroFinder [fluorofinder.com]
- 2. biotium.com [biotium.com]
- 3. quimigen.pt [quimigen.pt]
- 4. oni.bio [oni.bio]
- 5. microscopyu.com [microscopyu.com]
- 6. Super-Resolution Microscopy FAQ | Bruker [bruker.com]
- 7. oni.bio [oni.bio]
- 8. Photophysics of Fluorescence Probes for Single Molecule Biophysics and Super-Resolution Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STED and STORM Superresolution Imaging of Primary Cilia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mvi-inc.com [mvi-inc.com]
- 12. igmmimagingcom.wordpress.com [igmmimagingcom.wordpress.com]
- 13. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 14. researchgate.net [researchgate.net]
- 15. augusta.edu [augusta.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Fluorescence in Cy3B Conjugates
Welcome to the technical support center for Cy3B conjugates. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low fluorescence yield during and after conjugation. As application scientists, we understand that unexpected results can be a significant roadblock. This guide moves beyond simple checklists to explain the causality behind each step, empowering you to make informed decisions in your experiments.
The Promise and Pitfalls of Cy3B
Cy3B is an exceptional fluorophore, engineered from its predecessor Cy3 to have a significantly higher fluorescence quantum yield and greater photostability.[1][2][3] Its rigid chemical structure minimizes non-radiative decay pathways (like photoisomerization) that can plague other cyanine dyes, making it inherently brighter and more robust.[4][5] However, this potential can only be realized through a successful conjugation strategy. Low fluorescence is rarely an issue with the dye itself, but rather a symptom of suboptimal conditions during labeling, purification, or handling.
This guide will help you navigate the common pitfalls to ensure your Cy3B conjugates perform to their maximum potential.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final conjugate has very low fluorescence. Where do I even begin to troubleshoot?
Low fluorescence in a final conjugate batch almost always points to one of three areas: the Labeling Reaction , the Purification Process , or Post-Purification Handling & Storage .
Start with a logical diagnosis. First, re-check your calculations for the Degree of Labeling (DOL). An extremely low or high DOL is a red flag. If the DOL is within the expected range but the signal is still low, assess your purification method and storage conditions. If the DOL is off, the labeling reaction itself is the primary suspect.
Below is a troubleshooting flowchart to guide your initial investigation.
Caption: Troubleshooting Decision Tree for Low Fluorescence.
Q2: My Degree of Labeling (DOL) is consistently low. How can I improve my labeling efficiency?
An inefficient labeling reaction is the most common cause of poor results. The chemistry of NHS esters is a competition between two reactions: the desired reaction with the primary amine on your biomolecule and the undesired hydrolysis of the NHS ester by water.[6] To get a good yield, you must optimize conditions to favor the former.
Key Causality-Driven Optimization Points:
-
Amine-Free Buffer is Non-Negotiable: Buffers containing primary amines, such as Tris (Tris-HCl) or glycine, will directly compete with your protein for the Cy3B NHS ester, drastically reducing labeling efficiency.[7][8] Always perform a buffer exchange into an amine-free buffer before starting.
-
pH is a Balancing Act: The primary amines on proteins (like the N-terminus and lysine side chains) are most reactive when they are deprotonated, which is favored at a higher pH.[7] However, the rate of NHS ester hydrolysis also increases with pH.[6] Therefore, a compromise is needed.
-
The Sweet Spot: A pH range of 8.0-9.0 is generally optimal for most proteins. A pH of 8.3 is a very common and effective starting point.[7]
-
-
Protein Concentration Matters: The reaction kinetics are concentration-dependent. A higher protein concentration increases the likelihood of a productive collision between a dye molecule and a protein molecule before the dye is hydrolyzed.[8]
-
The Dye Must Be Fresh: Aqueous solutions of Cy3B NHS ester are readily hydrolyzed.[7] Never use pre-made aqueous solutions of the dye. The dye should be dissolved in anhydrous (dry) DMSO or DMF immediately before being added to the reaction mixture. Aliquots of Cy3B NHS ester in anhydrous DMSO can be stored at -20°C for a couple of weeks, but repeated freeze-thaw cycles should be avoided.[7][10]
| Parameter | Recommendation | Rationale |
| Buffer Type | Phosphate, Bicarbonate, or Borate | These buffers lack primary amines that would compete with the target molecule for the dye.[7] |
| Buffer pH | 8.0 - 9.0 (start with 8.3) | Balances efficient deprotonation of protein amines with the rate of dye hydrolysis.[6][7] |
| Protein Conc. | >2 mg/mL (10 mg/mL is optimal) | Higher concentration increases labeling efficiency by favoring the biomolecule reaction over hydrolysis.[7][8] |
| Reactive Dye | Prepare fresh in anhydrous DMSO/DMF | Cy3B NHS ester hydrolyzes quickly in aqueous solutions; use immediately after reconstitution.[7] |
Table 1: Key Parameters for Optimizing Amine-Reactive Labeling Reactions.
Q3: Is it possible to add too much dye? What is self-quenching?
Yes, absolutely. A higher Degree of Labeling (DOL) is not always better. When Cy3B molecules are too close to each other on the surface of a protein, they can undergo self-quenching (also known as concentration quenching).[7][11] This is a phenomenon where one excited fluorophore non-radiatively transfers its energy to an adjacent dye molecule instead of emitting a photon. The result is a conjugate with a high DOL but paradoxically low fluorescence.
For standard-sized biomolecules like IgG antibodies, studies have found that a DOL of approximately 2 yields the brightest signal.[7] Ratios higher than this often lead to a decrease in overall fluorescence.[7][12]
Actionable Insight: To avoid self-quenching, do not simply add a large excess of dye. Instead, perform a titration series to determine the optimal molar ratio of dye-to-protein for your specific biomolecule that yields the target DOL. For a typical IgG, starting with a 3:1 to 6:1 molar ratio of dye-to-antibody in the reaction is a good starting point to achieve a final DOL of ~2.[7]
Q4: I see a low molecular weight fluorescent band on my gel after purification. How do I effectively remove all the unconjugated dye?
The presence of free dye after purification is a common problem that leads to inaccurate concentration measurements, high background fluorescence, and a misleadingly low specific signal.
-
The Gold Standard: Size Exclusion Chromatography (SEC): The most effective method for separating the larger, labeled protein from the small, free dye molecules is gel filtration, a form of SEC.[13] Pre-packed columns (e.g., PD-10 desalting columns) are highly effective and rapid.[7]
-
Why Dialysis is Less Ideal: While dialysis can work, it is often slow and less efficient at removing all traces of free dye.[7] Small amounts of dye can adsorb to the dialysis membrane or the container, leading to incomplete removal.
Protocol Validation: To confirm the purity of your conjugate, run the sample on an SDS-PAGE gel. Image the gel using a fluorescence scanner before staining with Coomassie or other protein stains. A pure conjugate should show fluorescence only in the band corresponding to your protein's molecular weight. Any fluorescence at the dye front indicates residual free dye, and the sample should be subjected to another round of purification.[8]
Caption: Standard Experimental Workflow for Cy3B Conjugation.
Q5: My signal fades very quickly when I image my sample. How can I prevent this?
This rapid loss of signal is called photobleaching, the irreversible photochemical destruction of the fluorophore. While Cy3B is more photostable than Cy3, it is not immune to this effect.[1]
Mitigation Strategies:
-
Use Antifade Mounting Media: For microscopy applications, always use a commercially available mounting medium containing an antifade reagent (e.g., with PPD or other scavengers).[14][15] These reagents reduce photobleaching by quenching reactive oxygen species that damage the dye.
-
Optimize Imaging Conditions:
-
Reduce the laser power to the minimum level required for a good signal-to-noise ratio.
-
Decrease the pixel dwell time or camera exposure time.
-
Use neutral density filters to attenuate the excitation light.
-
-
Protect from Light: During labeling, storage, and all experimental steps, protect your dye and conjugates from ambient light by using amber tubes or covering them with foil.[7][8]
Essential Protocols & Data
Key Spectroscopic Properties of Cy3B
| Property | Value | Source |
| Excitation Maximum (λex) | ~559 nm | [5] |
| Emission Maximum (λem) | ~570-572 nm | [5] |
| Molar Extinction Coefficient (ε) | ~130,000 M⁻¹cm⁻¹ | [5] |
| Fluorescence Quantum Yield (Φ) | ~0.67 - 0.85 | [4] |
Table 2: Spectroscopic data for Cy3B. Note that values can vary slightly depending on the solvent and conjugation partner.
Protocol: Calculating the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It is crucial for consistency and troubleshooting.
-
Purify the Conjugate: Ensure all non-conjugated dye has been removed.
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy3B, ~559 nm (A₅₅₉).
-
Calculate Molar Concentrations:
-
A "Correction Factor" (CF) is needed to account for the dye's absorbance at 280 nm. For Cy3B, this is typically around 0.08.
-
Corrected A₂₈₀ (A_prot) = A₂₈₀ - (A₅₅₉ × CF)
-
Molar Conc. of Protein = A_prot / ε_prot
-
(where ε_prot is the molar extinction coefficient of your protein, e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG)
-
-
Molar Conc. of Dye = A₅₅₉ / ε_dye
-
(where ε_dye for Cy3B is ~130,000 M⁻¹cm⁻¹)
-
-
-
Calculate DOL:
-
DOL = Molar Conc. of Dye / Molar Conc. of Protein
-
References
-
Cytiva. (n.d.). Amersham Cy3B mono-reactive dye. Retrieved from [Link]
- Kim, E., et al. (2015).
-
Cooper, M., et al. (2004). Cy3B™: Improving the Performance of Cyanine Dyes. ResearchGate. Retrieved from [Link]
-
Bio-Synthesis Inc. (n.d.). Cy3B Fluorescent Dye Oligonucleotide Labeling. Retrieved from [Link]
-
Jena Bioscience. (2023, November 28). Cy3 Protein Labeling Kit. Retrieved from [Link]
-
LifeTein. (2025, January 29). Cy3 Fluorescent Labeling. Retrieved from [Link]
- Lerner, E., et al. (2018). Unifying Mechanism for Thiol-Induced Photoswitching and Photostability of Cyanine Dyes. Journal of the American Chemical Society.
- Holzmeister, P., et al. (2014). Immobilization of Cyanines in DNA Produces Systematic Increases in Fluorescence Intensity. OSTI.GOV.
- Fischer, C. J., et al. (2015). Protein Environment and DNA Orientation Affect Protein-Induced Cy3 Fluorescence Enhancement. Biophysical Journal.
- Gruber, H. J., et al. (2000). Anomalous Fluorescence Enhancement of Cy3 and Cy3.5 versus Anomalous Fluorescence Loss of Cy5 and Cy7 upon Covalent Linking to IgG.
-
Bio-Rad Laboratories. (n.d.). Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. Retrieved from [Link]
- Strauss, S., et al. (2024). Quantification of absolute labeling efficiency at the single-protein level.
- DeRocco, J. A., et al. (2011). Fluorescent labeling and modification of proteins. Methods in Cell Biology.
-
Creative Bioarray. (2024, February 28). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
- Ingargiola, A., et al. (2021). In silico screening of photostabilizing reagents for cyanine-based single molecule fluorescence. Chemical Science.
- Nykypanchuk, D., et al. (2016). Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA.
-
St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting. Retrieved from [Link]
Sources
- 1. Cy3B azide | AAT Bioquest [aatbio.com]
- 2. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. Cy3B Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. xobi.net [xobi.net]
- 13. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotium.com [biotium.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Cy3B-Amine Conjugation
Welcome to the technical support center for Cy3B-amine conjugation reactions. This guide provides in-depth answers, troubleshooting strategies, and validated protocols to help you achieve optimal and reproducible results in your labeling experiments. We will delve into the critical role of pH and other key parameters that govern the success of your conjugations.
Core Concepts: The Chemistry of Amine Labeling
At its heart, the conjugation of a Cy3B N-hydroxysuccinimidyl (NHS) ester to a biomolecule is a classic example of nucleophilic acyl substitution. A primary amine (-NH₂) on your protein or oligonucleotide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of the NHS leaving group.
The efficiency of this reaction is critically dependent on two competing factors, both of which are governed by pH.
-
Amine Nucleophilicity: A primary amine must be in its unprotonated, free-base form (-NH₂) to be nucleophilic and initiate the reaction. At acidic or neutral pH, the amine is largely in its protonated, non-reactive ammonium form (-NH₃⁺). As the pH increases into the alkaline range, the equilibrium shifts towards the deprotonated, reactive form.[1][2]
-
NHS Ester Hydrolysis: The NHS ester itself is susceptible to hydrolysis, a competing reaction where water molecules attack the ester, rendering it inactive.[3][4][5] The rate of this hydrolysis reaction increases dramatically with pH.[3][4][5] For instance, the half-life of a typical NHS ester can decrease from several hours at pH 7 to just a few minutes at pH 8.6.[3][5]
Therefore, selecting the optimal pH is a crucial balancing act: it must be high enough to ensure a sufficient concentration of reactive amines but low enough to minimize the premature hydrolysis of your valuable Cy3B dye.
Frequently Asked Questions (FAQs)
Q1: What is the absolute optimal pH for conjugating Cy3B NHS ester to a protein?
The optimal pH for most NHS ester conjugations is between pH 8.0 and 9.0 , with a widely recommended sweet spot of pH 8.3-8.5 .[1][6][7][8] This range provides the best compromise between deprotonating the target primary amines (primarily the ε-amino groups of lysine residues) and managing the rate of dye hydrolysis.[4] A product-specific protocol for Cy3B NHS ester recommends a pH of 8.5 ± 0.5.[8]
Q2: Can I perform the reaction at a pH lower than 8.0?
Yes, but with reduced efficiency. A lower pH (e.g., 7.2-7.5) can sometimes be used to favor the labeling of N-terminal amines over lysine residues, as N-terminal amines generally have a lower pKa.[9][10] However, the overall reaction rate will be significantly slower because a smaller fraction of all amines will be in their reactive, deprotonated state.[2][11] This may require longer incubation times or a higher molar excess of the dye.
Q3: What happens if my buffer pH is above 9.0?
While a higher pH increases the availability of reactive amines, it drastically accelerates the hydrolysis of the Cy3B NHS ester.[1][4][7] At pH values above 9.0, the dye may become inactivated by water faster than it can react with your protein, leading to very low labeling efficiency.[2][12]
Q4: Which buffers are recommended for this reaction?
The key requirement is to use a buffer that does not contain primary amines. Amine-containing buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine will compete with your biomolecule for reaction with the dye, significantly reducing your conjugation yield.[3]
Recommended Buffers for Cy3B-Amine Conjugation:
| Buffer System | Recommended pH Range | Concentration | Comments |
| Sodium Bicarbonate | 8.3 - 9.0 | 0.1 M | Excellent choice, widely recommended for NHS ester reactions.[6][13][14] |
| Sodium Borate | 8.5 - 9.0 | 0.05 - 0.1 M | Another excellent choice, often recommended for optimal results.[15] |
| Phosphate-Buffered Saline (PBS) | 7.2 - 8.0 | 0.1 M | Can be used, but pH may need to be adjusted upwards with bicarbonate or borate for optimal efficiency. |
| HEPES | 7.2 - 8.2 | 0.1 M | A suitable non-amine buffer for this pH range. |
Note: Always prepare buffers fresh and verify the pH immediately before starting the conjugation reaction.
Q5: My protein is in a Tris buffer. What should I do?
You must remove the Tris buffer before proceeding. The most common methods are:
-
Dialysis: Dialyze your protein sample extensively against the recommended reaction buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3).
-
Desalting Column / Spin Column: Use a gel filtration column (e.g., Sephadex G-25) to perform a rapid buffer exchange into the appropriate reaction buffer.[13]
Troubleshooting Guide
Even with the correct pH, challenges can arise. This section addresses common problems and provides actionable solutions.
Problem: Low or No Labeling Detected
-
Probable Cause 1: Incorrect pH.
-
Explanation: The reaction buffer is outside the optimal 8.0-9.0 range. A pH that is too low prevents amine deprotonation; a pH that is too high causes rapid dye hydrolysis.[4]
-
Solution: Calibrate your pH meter and verify the pH of your reaction buffer immediately before use. Adjust to pH 8.3-8.5 if necessary. Using a higher concentration buffer (e.g., 0.2 M) can help maintain a stable pH during the reaction.[6][16]
-
-
Probable Cause 2: Presence of Competing Amines.
-
Explanation: Your protein solution contains contaminating substances with primary amines, such as Tris buffer, glycine, or ammonium salts.[3][15] These molecules will compete with your protein for the Cy3B NHS ester.
-
Solution: Perform a thorough buffer exchange via dialysis or a desalting column to remove all interfering substances before starting the conjugation.[10][17]
-
-
Probable Cause 3: Hydrolyzed/Inactive Dye.
-
Explanation: Cy3B NHS ester is moisture-sensitive. If the stock powder has been exposed to humidity or if the dye solution was prepared in non-anhydrous solvent or stored improperly, it will hydrolyze and become non-reactive.[13][17]
-
Solution: Always use high-quality, anhydrous DMSO or DMF to prepare the dye stock solution.[6][9] Prepare the solution immediately before you intend to add it to your protein.[8][14] Aliquot any remaining stock solution and store it desiccated at -20°C or below.
-
-
Probable Cause 4: Low Protein Concentration.
Problem: Protein Precipitation During/After Labeling
-
Probable Cause: Over-labeling.
-
Explanation: Cy3B is a hydrophobic molecule. Attaching too many dye molecules to the protein can alter its isoelectric point and cause it to aggregate and precipitate out of solution.
-
Solution: Reduce the molar excess of Cy3B NHS ester in the reaction. Start with a 10:1 to 15:1 molar ratio of dye-to-protein and optimize from there.[8][13] If precipitation persists, try lowering the ratio further (e.g., 5:1).
-
Experimental Protocol: Standard Cy3B Labeling of an Antibody
This protocol is a general guideline for labeling 1 mg of an IgG antibody (MW ~150 kDa).
Materials:
-
Antibody: 1 mg at >2 mg/mL, free of amine-containing buffers.
-
Cy3B NHS Ester: Stored desiccated at -20°C.
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.
-
Solvent: Anhydrous, high-quality DMSO.
-
Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0.
-
Purification: Desalting column (e.g., Sephadex G-25) equilibrated in desired storage buffer (e.g., PBS, pH 7.4).
Procedure:
-
Protein Preparation:
-
Ensure the antibody is in the Reaction Buffer at a concentration of 2-10 mg/mL. If not, perform a buffer exchange.
-
-
Dye Preparation (Perform Immediately Before Use):
-
Allow the vial of Cy3B NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.[13]
-
-
Reaction Setup:
-
Calculate the volume of dye solution needed. A 10-fold to 15-fold molar excess of dye to protein is a common starting point.[8]
-
While gently vortexing the antibody solution, slowly add the calculated volume of Cy3B NHS ester solution.
-
-
Incubation:
-
Incubate the reaction for 1 hour at room temperature, protected from light.[13] Gentle mixing during this time can improve efficiency.
-
-
Quenching (Optional but Recommended):
-
Purification:
-
Load the reaction mixture onto a pre-equilibrated desalting column.
-
Elute the conjugate with your desired storage buffer (e.g., PBS). The labeled antibody will typically be in the first colored fraction to elute.
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~558 nm (for Cy3B).
-
References
- Vertex AI Search. (n.d.). NHS ester labeling of amino biomolecules.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol.
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
- Benchchem. (n.d.). half-life of NHS ester hydrolysis at different pH.
- Benchchem. (n.d.). Technical Support Center: Optimizing pH for EDC/NHS Reactions.
- Lumiprobe. (n.d.). What is hydrolysis rates for NHS ester functionalized dyes?.
- Benchchem. (n.d.). Troubleshooting low efficiency in bioconjugation with diethyl squarate.
- Joseph Lab. (2005, October 13). Amine-Reactive Probes.
- Promega Corporation. (n.d.). pHAb Amine and Thiol Reactive Dyes.
- Jankolovits, J. (2006, October). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators.
- L. K. K, et al. (n.d.). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. PMC.
- Vector Labs. (n.d.). Bioconjugation Troubleshooting Guide.
- Benchchem. (n.d.). Amine-Reactive Chemistry for Protein Labeling: Application Notes and Protocols.
- MedChemExpress. (n.d.). Cy3B NHS ester | Fluorochrome Dye.
- ResearchGate. (n.d.). DyLight Amine-Reactive Dyes.
- GeneCopoeia. (n.d.). CyDye® NHS Esters (Succinimidyl Esters).
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. interchim.fr [interchim.fr]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 11. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. genecopoeia.com [genecopoeia.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. promega.com [promega.com]
Technical Support Center: Optimizing Cy3B Single-Molecule FRET
Topic: Reducing Background Noise & Non-Specific Binding with Cy3B
Introduction: The Cy3B Paradox
Welcome. If you are reading this, you likely chose Cy3B for its superior quantum yield (
In single-molecule FRET (smFRET), "background" is not a single entity; it is a composite of instrumental noise , solution impurities , and surface artifacts . With Cy3B, the dominant noise source is often non-specific adsorption (sticking) to the flow cell surface due to the dye's rigid, planar structure.
This guide deconstructs these noise sources and provides self-validating protocols to eliminate them.
Module 1: Surface Chemistry & Passivation
The Issue: Static Spots & High "Zero-FRET" Background
The Mechanism: Standard Cy3 is flexible; Cy3B is rigidified by a chemical bridge. This rigidity improves brightness but increases the dye's logD (hydrophobicity). Standard PEG (Polyethylene Glycol) passivation often fails because Cy3B molecules can intercalate between "loose" PEG brushes and adsorb to the glass, appearing as static donor-only molecules that ruin FRET histograms.
Protocol: The "Double-Clean" PEG-Silane Surface
Goal: Create a dense, covalent barrier that physically repels hydrophobic dyes.
Step-by-Step Workflow:
-
Piranha Etch (The Activation):
-
Action: Sonicate coverslips in 1M KOH (30 min), then treat with Piranha solution (3:1
: ) for 20 mins. -
Scientific Rationale: We are not just cleaning; we are hydroxylating the surface. The acid creates reactive silanol groups (-SiOH) required for the silane anchor to covalently bond.
-
Safety: Piranha is explosive with organics. Use glass only.
-
-
Silanization (The Anchor):
-
Action: Incubate in methanol containing APTMS (3-aminopropyltrimethoxysilane) or use direct PEG-Silane .
-
Critical Tweak: Use "fresh" silane. Hydrolyzed silane polymerizes in the bottle, creating clumps that scatter light (background source).
-
-
PEGylation (The Shield):
-
Action: Use a mixture of mPEG-SVA (5kDa) and Biotin-PEG-SVA (ratio 100:1).
-
Why 5kDa? Shorter chains (2kDa) leave gaps; longer chains (20kDa) form "mushrooms" that Cy3B can slip under. 5kDa forms the optimal "brush" density.
-
Visual Workflow: Surface Passivation
Figure 1: Critical path for generating smFRET-grade surfaces. Note that skipping Piranha reduces PEG density, allowing Cy3B adsorption.
Module 2: Buffer Engineering & Photophysics
The Issue: Solution-Phase Background & Blinking
The Mechanism: Even with a perfect surface, the buffer can generate noise via Raman scattering (water inelastic scattering) and autofluorescence from impure oxygen scavengers. Furthermore, Cy3B requires a specific redox environment to prevent blinking.
The "Aged" Trolox System (TS)
Standard Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is often used to suppress blinking. However, pure Trolox is inefficient. It requires Trolox Quinone (TQ) to form a redox cycle.
Protocol:
-
Dissolve: Trolox in Methanol to saturation.
-
Age: Irradiate with UV light for 15–30 mins or leave on the benchtop for 24 hours.
-
Why? This photo-oxidizes a fraction of Trolox into TQ. The mixture of Trolox (Reductant) and TQ (Oxidant) rapidly restores Cy3B from triplet or radical dark states, maintaining a high photon count.
Scavenger & Additive Comparison Table
| Component | Function | Risk/Noise Source | Solution |
| Glucose Oxidase / Catalase | Oxygen Removal | Impure enzymes fluoresce in the green/yellow channel (Cy3B overlap). | Filter enzymes through 0.02 µm Anotop filters. Use "Grade VII" enzymes. |
| Trolox (Fresh) | Blinking Suppression | Ineffective without oxidant; causes long dark states. | UV-Age the Trolox to generate Trolox Quinone. |
| Cyclooctatetraene (COT) | Triplet Quencher | Low solubility; can form micelles that scatter light. | Dissolve in DMSO; filter strictly. |
| Glycerol | Viscosity Agent | Raman scattering peaks. | Use minimal concentration necessary; check spectral background. |
Module 3: Troubleshooting Logic & Diagnostics
User Question: "I see a high background count rate (~3 kHz) even without a sample. Is it my detector or my buffer?"
Diagnostic Workflow:
-
Block the Laser: If counts drop to 0 (dark counts), the detector is fine.
-
Add Water Only: If counts rise, it is Raman scattering or laser leakage (check emission filters).
-
Add Buffer (No Dye): If counts spike, your Glucose Oxidase or Trolox is autofluorescent. Filter it.
Visual Logic: Background Source Identification
Figure 2: Diagnostic logic tree for isolating the source of background noise in smFRET experiments.
FAQ: Frequently Asked Questions
Q1: Can I use BSA to block the surface instead of PEG? A: For Cy3B, generally no . BSA (Bovine Serum Albumin) passivation is often insufficient for single-molecule sensitivity with hydrophobic dyes. Cy3B will stick to the BSA itself or the gaps between them. PEG-Silane provides a "steric wall" that is physically harder for the dye to penetrate.
Q2: My Cy3B donor signal is stable, but the Acceptor (Cy5/ATTO647N) bleaches instantly. Is this background noise? A: This is likely Acceptor Photobleaching , not noise. However, if the acceptor signal drops to a non-zero level, that residual level is background. Ensure your oxygen scavenging system (GLOX + Aged Trolox) is fresh (prepared <4 hours ago).
Q3: How do I remove "hot pixels" from my EMCCD camera? A: Hot pixels are instrumental noise, not photonic. They should be mapped and removed during data analysis (e.g., using a dark frame subtraction algorithm) rather than during acquisition.
References
-
Roy, R., Hohng, S. & Ha, T. (2008). A practical guide to single-molecule FRET. Nature Methods, 5, 507–516.
- The definitive guide on surface passiv
-
Cooper, L. E., et al. (2013). Protein-induced fluorescence enhancement of the cyanine dye Cy3B.[1] Biophysical Journal, 105(4), 812-814.
- Details the photophysics of Cy3B and its environmental sensitivity.
-
Chandradoss, S. D., et al. (2014). Surface passivation for single-molecule protein studies. Journal of Visualized Experiments, (86), e50549.
- Provides the specific "double-passivation" PEG protocols required for sticky dyes.
-
Cordes, T., et al. (2009). On the mechanism of Trolox as antiblinking and antibleaching reagent. Journal of the American Chemical Society, 131(41), 14976-14982.
- The mechanistic basis for the "Aged Trolox" protocol.
Sources
Technical Support Center: Overcoming Steric Hindrance in Cy3B Amine Coupling
Welcome to the technical support center for Cy3B amine coupling. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Cy3B NHS ester labeling. As Senior Application Scientists, we have compiled this resource to provide not only solutions but also the underlying scientific principles to empower you to troubleshoot effectively.
Understanding the Challenge: Steric Hindrance in Cy3B Labeling
Cy3B is a superior fluorescent dye, prized for its exceptional brightness and photostability.[1][2] However, its rigid, conformationally locked structure, which contributes to these desirable properties, can also be a source of steric hindrance during conjugation.[3] Steric hindrance occurs when the bulky nature of the Cy3B molecule physically impedes its access to primary amines (N-terminus or lysine residues) on the target biomolecule, leading to low labeling efficiency.[4][5]
This guide will walk you through troubleshooting common issues related to steric hindrance and provide strategies to optimize your Cy3B amine coupling reactions.
Troubleshooting Guide: Low Cy3B Labeling Efficiency
This section is designed to help you diagnose and resolve common issues encountered during Cy3B amine coupling.
| Observation | Potential Cause | Recommended Solution & Scientific Rationale |
| Low Degree of Labeling (DOL) | Steric hindrance at the labeling site: The primary amines on your protein may be located in sterically crowded regions, preventing the bulky Cy3B NHS ester from accessing them.[6][7] | 1. Introduce a long, flexible linker: Utilize a Cy3B NHS ester with a polyethylene glycol (PEG) spacer arm. This increases the distance between the dye and the target amine, alleviating the steric clash.[4][6] 2. Optimize reaction pH: While the optimal pH for NHS ester reactions is typically 8.3-8.5 to ensure the amine is deprotonated and nucleophilic,[8][9] slight adjustments can sometimes expose partially buried lysines. Try a range from pH 8.0 to 9.0.[10] 3. Switch to site-specific conjugation: If random lysine labeling is not critical, consider engineering a cysteine residue at a more accessible location on your protein and use a Cy3B maleimide for thiol-reactive labeling.[6][11] |
| Precipitation of protein during labeling | Hydrophobicity of the Cy3B dye: The addition of the relatively hydrophobic Cy3B dye can cause aggregation and precipitation of some proteins, especially at high labeling ratios.[6] | 1. Use a hydrophilic linker: A PEG-based linker not only reduces steric hindrance but also improves the overall solubility of the conjugate.[6] 2. Decrease the molar excess of dye: Start with a lower dye-to-protein molar ratio (e.g., 5:1) and gradually increase it to find the optimal balance between labeling efficiency and protein solubility.[12] 3. Optimize protein concentration: While higher protein concentrations (2-10 mg/mL) generally favor the labeling reaction over hydrolysis,[10][12] very high concentrations can promote aggregation. If precipitation occurs, try diluting the protein slightly. |
| Inconsistent labeling results between batches | Hydrolysis of Cy3B NHS ester: NHS esters are susceptible to hydrolysis in aqueous solutions, especially at higher pH.[8][13][14] This competing reaction reduces the amount of active dye available for conjugation. | 1. Prepare fresh dye stock solution: Dissolve the Cy3B NHS ester in anhydrous DMSO or DMF immediately before use.[15][16] Do not store aqueous solutions of the dye.[10] 2. Control reaction time and temperature: While reactions are typically run for 1-2 hours at room temperature,[15][17] for sensitive proteins, you can incubate overnight at 4°C to slow down both the labeling and hydrolysis reactions.[6] 3. Ensure buffer purity: Use amine-free buffers such as PBS, borate, or carbonate.[10][17] Buffers containing primary amines like Tris or glycine will compete with your protein for the dye.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal dye-to-protein molar ratio for Cy3B NHS ester labeling?
The optimal molar ratio is highly dependent on the specific protein and the number of accessible primary amines. A common starting point is a 10:1 to 20:1 molar excess of dye to protein.[12][15] However, we recommend performing a titration series (e.g., 5:1, 10:1, 15:1, 20:1) to determine the ideal ratio for your experiment that provides a good degree of labeling without causing protein precipitation or loss of function.[12]
Q2: How can I confirm that steric hindrance is the primary cause of my low labeling efficiency?
To investigate steric hindrance, you can perform a comparative labeling experiment. Label your protein with a smaller, structurally different NHS ester dye under the same reaction conditions. If you achieve a significantly higher degree of labeling with the smaller dye, it strongly suggests that the bulky structure of Cy3B is sterically hindering the reaction.
Q3: Can I use a different chemistry to label my protein with Cy3B to avoid amine-related steric hindrance?
Yes. If your protein has accessible cysteine residues (or you can engineer them in), using Cy3B maleimide is an excellent alternative.[11] The reaction of a maleimide with a thiol group is highly specific and often occurs at a lower pH (6.5-7.5), where the side reactions with amines are minimized.[10][18] This can be a powerful strategy to bypass sterically hindered amine locations.
Q4: What is the role of a linker in overcoming steric hindrance, and how do I choose the right one?
A linker acts as a spacer arm, creating physical distance between the Cy3B dye and the protein backbone.[6] This can be crucial for overcoming steric hindrance. When choosing a linker, consider the following:
-
Length: A longer linker provides more separation, which is generally better for overcoming steric hindrance.
-
Flexibility and Hydrophilicity: PEG linkers are both flexible and hydrophilic, which can improve the accessibility of the dye and the solubility of the final conjugate.[4][6]
Q5: How does pH affect steric hindrance in Cy3B amine coupling?
While pH primarily influences the nucleophilicity of the primary amine and the rate of NHS ester hydrolysis,[8] it can also have a secondary effect on steric hindrance. Changes in pH can induce subtle conformational changes in the protein, potentially making some lysine residues more or less accessible to the bulky Cy3B dye. Therefore, optimizing the pH within the recommended range of 8.0-9.0 can sometimes improve labeling by exposing previously hindered sites.[10]
Visualizing the Solution: Strategies to Overcome Steric Hindrance
The following diagrams illustrate the concept of steric hindrance and the strategies to mitigate it.
Sources
- 1. Cy3B Tetrazine | AAT Bioquest [aatbio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 11. Cy3B maleimide, 926905-86-4 | BroadPharm [broadpharm.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. goldbio.com [goldbio.com]
- 16. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 17. glenresearch.com [glenresearch.com]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
Objective Comparison Guide: Cy3B Amine vs. Alexa Fluor 555 for Advanced Fluorescence Applications
When engineering bioconjugates for high-resolution imaging, flow cytometry, or single-molecule tracking, selecting the optimal fluorophore in the yellow-orange spectral window (550–570 nm) is critical. While traditional Cyanine 3 (Cy3) has been a historical workhorse, its susceptibility to photo-induced isomerization limits its performance. This guide provides an objective, data-driven comparison of two advanced alternatives: Cy3B Amine and Alexa Fluor 555 (AF555) Amine , detailing their photophysics, optimal use cases, and self-validating conjugation protocols.
Mechanistic Causality: The Photophysics of Brightness
As an application scientist, it is crucial to look beyond basic excitation/emission spectra and understand the structural mechanics that dictate a fluorophore's quantum yield (
Alexa Fluor 555: The Power of Sulfonation
Alexa Fluor 555 is a highly sulfonated cyanine derivative[1]. Like standard Cy3, it possesses a flexible polymethine chain. Upon excitation, a significant portion of the energy is lost to a non-radiative decay pathway via cis/trans isomerization[2]. Consequently, the free dye in solution exhibits a relatively low quantum yield of ~0.10[3][4].
However, AF555's core advantage lies in its heavy sulfonation. The bulky, negatively charged sulfonate groups provide massive steric hindrance and electrostatic repulsion. When conjugating AF555 to proteins at a high Degree of Labeling (DoL), these groups prevent dye-dye stacking (H-aggregate formation). Thus, while the per-molecule brightness is moderate, the aggregate brightness on a heavily labeled antibody is exceptionally high without succumbing to self-quenching[5].
Cy3B: The Conformationally Locked Champion
Cy3B was engineered to solve the isomerization problem inherent to cyanine dyes. It features a rigid, cyclized polymethine linker that physically locks the molecule in its fluorescent trans conformation[6]. Because it cannot undergo non-radiative cis/trans isomerization, almost all absorbed photons are emitted radiatively[7].
This conformational locking grants Cy3B a massive quantum yield (0.68 to 0.92, depending on the microenvironment) even as a free dye in solution[8][9]. It is inherently brighter and more photostable on a per-molecule basis than AF555, making it the gold standard for single-molecule FRET (smFRET), nucleic acid labeling, and low-abundance target detection where high DoL is impossible[6].
Photophysical decay pathways of locked Cy3B vs. flexible Alexa Fluor 555.
Quantitative Performance Comparison
The following table synthesizes the critical photophysical parameters required for calculating photon budgets in experimental design[3][7][8][10].
| Parameter | Cy3B Amine | Alexa Fluor 555 Amine |
| Excitation Max ( | 558 nm | 555 nm |
| Emission Max ( | 572 nm | 565 nm |
| Extinction Coefficient ( | 130,000 M⁻¹ cm⁻¹ | 150,000 M⁻¹ cm⁻¹ |
| Quantum Yield ( | 0.68 – 0.92 | ~0.10 |
| Brightness Index ( | ~88,400 – 119,600 M⁻¹ cm⁻¹ | ~15,000 M⁻¹ cm⁻¹ |
| Structural Feature | Conformationally locked | Highly sulfonated |
| Optimal Application | Single-molecule tracking, Oligos | High-DoL Antibody Labeling |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The success of the chemical workflow is mathematically proven by the downstream validation steps.
Protocol 1: Covalent Conjugation to Carboxylated Targets
This protocol details the coupling of amine-reactive fluorophores (Cy3B or AF555) to carboxylated nanoparticles or proteins via EDC/NHS chemistry.
Step 1: Activation
-
Suspend the carboxylated target in 0.1 M MES buffer (pH 5.5 - 6.0).
-
Add 10-fold molar excess of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 20-fold molar excess of NHS (N-Hydroxysuccinimide).
-
Incubate at room temperature for 15 minutes to form the semi-stable amine-reactive NHS ester.
Step 2: Conjugation
-
Adjust the pH of the solution to 7.5 - 8.5 using 1 M Sodium Bicarbonate. (Causality: Primary amines must be deprotonated to act as effective nucleophiles).
-
Add a 5-fold molar excess of Cy3B Amine or AF555 Amine (dissolved in anhydrous DMSO).
-
Protect from light and incubate for 2 hours at room temperature under continuous agitation.
Step 3: Purification
-
Remove unreacted dye using a size exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).
Step 4: Validation (Degree of Labeling)
Measure the absorbance of the purified conjugate at 280 nm (
Step-by-step workflow for conjugating amine-reactive fluorophores to carboxylated targets.
Protocol 2: Quantitative Assessment of Photostability
To objectively verify the photostability claims of Cy3B vs. AF555 in your specific optical setup:
-
Sample Preparation: Plate cells labeled with equimolar concentrations of Cy3B-conjugates and AF555-conjugates in separate glass-bottom dishes.
-
Imaging Parameters: Using a widefield fluorescence microscope, select a 532 nm or 561 nm laser line. Set the laser power to a high threshold (e.g., 50 mW/cm²) to deliberately induce photobleaching.
-
Time-Lapse Acquisition: Capture images every 10 seconds for 10 minutes, ensuring exposure times and detector gains are identical for both samples.
-
Validation Analysis: Extract the mean fluorescence intensity (MFI) of 10 distinct regions of interest (ROIs) per time point. Normalize the data (
) and plot against time. Calculate the photobleaching half-life ( ). The protocol is validated if a control standard (e.g., unmodified Cy3) shows a rapid decay (< 60 seconds), confirming that the laser power is sufficient to differentiate the superior locked structure of Cy3B from AF555.
References
-
A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers PubMed Central (PMC)[Link]
-
Molecular and spectroscopic characterization of green and red cyanine fluorophores from the Alexa Fluor and AF series bioRxiv[Link]
-
Cyclic Immunofluorescence (CycIF), A Highly Multiplexed Method for Single-cell Imaging Sorger Lab, Harvard Medical School [Link](Referenced via internal lab protocols on fluorophore quantum yields)
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Goat anti-rabbit IgG (Alexa Fluor® 555) secondary antibody (ab150078) | Abcam [abcam.com]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cy3B Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 8. Cy3B amine | BroadPharm [broadpharm.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. FluoroFinder [app.fluorofinder.com]
Validating Cy3B FRET Efficiency: A Comprehensive Guide to Acceptor Dye Selection and Workflow Optimization
Accurate Förster Resonance Energy Transfer (FRET) measurements are foundational to structural biology, single-molecule biophysics, and drug development. While Cy3 has historically served as the standard FRET donor, its environmental sensitivity often confounds distance measurements. This guide explores the mechanistic superiority of the rigidized Cy3B fluorophore, objectively compares compatible acceptor dyes, and provides a self-validating protocol for determining accurate FRET efficiency.
Mechanistic Causality: Why Cy3B Outperforms Cy3
The fundamental limitation of standard cyanine dyes like Cy3 is their flexible polymethine linker. Upon excitation, Cy3 frequently undergoes non-radiative decay via photo-induced cis/trans isomerization[1]. Because this isomerization requires physical space, the quantum yield (
The Cy3B Solution:
Cy3B is engineered with a rigid, cyclized polymethine linker that physically prevents cis/trans isomerization[3]. By locking the fluorophore in its highly fluorescent state, Cy3B maintains a consistently high quantum yield (
Acceptor Dye Selection: ATTO 647N vs. Cy5
To validate the FRET efficiency of Cy3B, selecting an acceptor dye with complementary photophysics is paramount. The two most common choices are Cy5 and ATTO 647N.
-
Cy5: While spectrally well-matched to Cy3B with an
of approximately 6.5 nm[4], Cy5 suffers from rapid photobleaching and spontaneous photoswitching[5]. In single-molecule FRET (smFRET) experiments, this rapid degradation artificially inflates the "donor-only" population, complicating data analysis[5]. -
ATTO 647N: ATTO 647N exhibits exceptional photostability. In comparative in vivo studies, ATTO 647N demonstrated a photobleaching lifetime of ~92 seconds, vastly outperforming Cy5's median lifetime of ~17 seconds[5]. With an
of 6.2 nm when paired with Cy3B[2], ATTO 647N provides the robust photophysics required for rigorous, long-term FRET validation.
Quantitative Comparison of Cy3B FRET Pairs
| Parameter | Cy3B / Cy3 (Reference) | Cy3B / Cy5 | Cy3B / ATTO 647N |
| Donor Quantum Yield ( | ~0.67 (Cy3B) vs ~0.15 (Cy3) | ~0.67 | ~0.67 |
| Acceptor Photostability | N/A | Low (~17s lifetime) | High (~92s lifetime) |
| Förster Radius ( | N/A | ~6.5 nm | ~6.2 nm |
| Primary Limitation | Cy3 environmental sensitivity | Acceptor photobleaching | Acceptor hydrophobicity |
| Optimal Application | PIFE-FRET decoupling | Short-term ensemble FRET | smFRET & |
Logical Workflow for FRET Validation
To objectively validate FRET efficiency, researchers must decouple labeling artifacts from true energy transfer. This is achieved using microsecond Alternating-Laser Excitation (
Figure 1: Photophysical causality of Cy3B as a FRET donor and the logical workflow for μs-ALEX.
Experimental Protocol: Self-Validating System for FRET Efficiency
The following protocol details a self-validating methodology using doubly-labeled double-stranded DNA (dsDNA) standards and
Step 1: Construct Preparation
Synthesize rigid dsDNA standards. Attach Cy3B to the 5' end of the top strand. Attach ATTO 647N to the complementary bottom strand at precisely defined base-pair separations (e.g., 13 bp for a high-FRET standard, and 23 bp for a low-FRET standard)[2].
Step 2: s-ALEX Data Acquisition
Introduce the sample into a confocal single-molecule microscope. Excite the diffusing molecules using alternating laser pulses (e.g., 532 nm for Cy3B, 640 nm for ATTO 647N)[2]. Record the photon bursts in three distinct photon streams:
- : Donor emission upon donor excitation.
- : Acceptor emission upon donor excitation (Sensitized FRET emission).
- : Acceptor emission upon acceptor excitation.
Step 3: Stoichiometry ( ) Calculation
To eliminate artifacts caused by photobleaching or incomplete labeling, calculate the stoichiometry ratio (
Step 4: Apparent FRET ( ) Calculation
For the filtered doubly-labeled population, calculate the uncorrected proximity ratio (
Step 5: Gamma ( ) Correction and Distance Extraction
must be corrected for instrument detection efficiencies and the quantum yields of the specific dyes to yield accurate FRET efficiency (Data Interpretation
Plotting the data as a 2D
References
1.[2] Förster resonance energy transfer and protein-induced fluorescence enhancement as synergetic multi-scale molecular rulers. PMC - Nature Scientific Reports. 2 2.[3] Highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers. Nucleic Acids Research - Oxford Academic. 3 3.[5] Characterization of organic fluorophores for in vivo FRET studies based on electroporated molecules. RSC Publishing.5 4.[1] A Quantitative Theoretical Framework For Protein-Induced Fluorescence Enhancement–Förster-Type Resonance Energy Transfer (PIFE-FRET). The Journal of Physical Chemistry B - ACS Publications. 1 5.[4] Assembly, translocation, and activation of XerCD-dif recombination by FtsK translocase analyzed in real-time by FRET and two-color tethered fluorophore motion. PNAS. 4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Förster resonance energy transfer and protein-induced fluorescence enhancement as synergetic multi-scale molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pnas.org [pnas.org]
- 5. Characterization of organic fluorophores for in vivo FRET studies based on electroporated molecules - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP00995A [pubs.rsc.org]
A Senior Application Scientist's Guide to Fluorescent Dye Selection: Unpacking the Cy3B Absorbance Ratio and a Comparative Analysis of Leading Alternatives
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescence-based assays, the precision of your data is fundamentally tethered to the photophysical characteristics of your chosen fluorophore. The process of conjugating these dyes to biomolecules, such as antibodies and proteins, requires meticulous quantification to ensure reproducibility and accurate interpretation of experimental results. This guide, developed from a Senior Application Scientist's perspective, delves into a critical aspect of this quantification for the popular cyanine dye, Cy3B: the A280/A559 absorbance ratio correction factor.
Beyond this essential calculation, we will provide a comprehensive, data-driven comparison of Cy3B with two leading alternatives in its spectral class: Alexa Fluor 555 and ATTO 542. This guide is designed to empower you with the technical understanding and practical methodologies to make informed decisions for your specific research needs, ensuring the integrity and validity of your experimental outcomes.
The Criticality of the A280 Correction Factor in Dye-Protein Conjugation
When determining the degree of labeling (DOL), a crucial metric representing the average number of dye molecules conjugated to a protein, spectrophotometry is the most common method. The protein concentration is typically determined by its absorbance at 280 nm (A280), leveraging the intrinsic absorbance of aromatic amino acids like tryptophan and tyrosine. However, a significant challenge arises from the fact that most fluorescent dyes also exhibit some level of absorbance at 280 nm.
This overlap leads to an overestimation of the protein concentration if not properly corrected. Consequently, the calculated DOL would be artificially low. To address this, a correction factor (CF) is employed. This factor represents the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength (λmax).
The corrected protein absorbance is calculated using the following formula:
Corrected A280 = Measured A280 - (A_max_ of dye × CF)
The accuracy of this correction is paramount for achieving consistent and reliable results in downstream applications, from single-molecule studies to high-content screening.
Understanding the A280/A559 Correction Factor for Cy3B
Cy3B is a bright and relatively photostable orange fluorescent dye, valued for its high quantum yield.[1][2] For Cy3B, with a maximum absorbance (λmax) at approximately 559 nm, the correction factor is a critical parameter. However, it is important to note that the exact value of this correction factor can vary slightly depending on the supplier and the specific chemical form of the dye.
Our review of technical documentation reveals a consensus around a correction factor of 0.08 for Cy3B, as stated by Cytiva (formerly GE Healthcare).[3][4] Other sources have reported slightly different values, such as 0.069 from AAT Bioquest and 0.077 from Lumiprobe.[2][5] This variability underscores the importance of consulting the specific datasheet provided with your batch of Cy3B for the most accurate calculations.
A Comparative Analysis: Cy3B vs. Alexa Fluor 555 vs. ATTO 542
The selection of a fluorescent dye extends beyond its spectral properties and correction factor. Key performance metrics such as quantum yield (a measure of fluorescence efficiency), extinction coefficient (a measure of light absorption), and photostability are critical for demanding applications. Here, we compare Cy3B with two of its prominent competitors: Alexa Fluor 555 and ATTO 542.
| Parameter | Cy3B | Alexa Fluor 555 | ATTO 542 |
| Excitation Max (nm) | ~559 | ~555 | ~542 |
| Emission Max (nm) | ~570 | ~565 | ~562 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~130,000[3] | ~150,000[6] | ~120,000[4][7] |
| Quantum Yield (Φ) | >0.7 (in Methanol)[3] | ~0.1[8] | ~0.93[4][7] |
| A280 Correction Factor | 0.08[3][4] (or 0.069[2]) | 0.08[9] | 0.08[7][9] |
Key Insights from the Comparison:
-
Brightness: Brightness is a product of the molar extinction coefficient and the quantum yield. While Cy3B has a high quantum yield, Alexa Fluor 555 boasts a higher extinction coefficient. ATTO 542 presents an exceptionally high quantum yield, suggesting excellent brightness.[4][7]
-
Photostability: While direct, peer-reviewed, head-to-head comparisons of the photostability of Cy3B against Alexa Fluor 555 and ATTO 542 are limited, the general consensus from commercial literature and studies on the parent compound, Cy3, suggests that both Alexa Fluor 555 and ATTO 542 offer superior photostability.[10][11] This is a critical consideration for experiments involving prolonged or intense illumination, such as super-resolution microscopy.
-
Correction Factor Consistency: All three dyes have a reported A280 correction factor of approximately 0.08, simplifying the transition between these fluorophores in established protocols.
The Chemical Basis of Performance: A Look at the Structures
The performance differences between these dyes can be attributed to their distinct chemical structures.
Caption: Workflow for the determination of the Degree of Labeling (DOL).
Materials:
-
Dye-conjugated protein solution
-
Spectrophotometer
-
Quartz cuvettes
-
Buffer used for protein resuspension (for blanking)
Procedure:
-
Purification: Ensure that all unconjugated dye has been removed from the protein solution using a suitable method such as gel filtration or dialysis. [12]2. Spectrophotometer Setup: Blank the spectrophotometer with the buffer used to resuspend the protein conjugate.
-
Absorbance Measurement: Measure the absorbance of the protein conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength (λmax) of the dye (e.g., 559 nm for Cy3B).
-
Calculations: a. Corrected Protein Absorbance (A_prot_):
- A_prot_ = Measured A280 - (Measured A_max_ × CF)
- Where CF is the correction factor for the specific dye. b. Protein Concentration (M):
- Protein Conc. (M) = A_prot_ / (ε_prot_ × path length)
- Where ε_prot_ is the molar extinction coefficient of the protein at 280 nm and the path length is typically 1 cm. c. Dye Concentration (M):
- Dye Conc. (M) = Measured A_max_ / (ε_dye_ × path length)
- Where ε_dye_ is the molar extinction coefficient of the dye at its λmax. d. Degree of Labeling (DOL):
- DOL = Dye Conc. (M) / Protein Conc. (M)
Protocol 2: Comparative Photostability Assessment
Caption: Workflow for the comparative assessment of fluorophore photostability.
Materials:
-
Antibodies conjugated with Cy3B, Alexa Fluor 555, and ATTO 542 at a similar DOL.
-
Fluorescence microscope with a stable light source and a sensitive camera.
-
Microscope slides and coverslips.
-
Antifade mounting medium (optional, but recommended for consistency).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare microscope slides with cells or tissue stained with the antibody conjugates. Ensure consistent sample preparation and mounting conditions for all dyes being compared.
-
Microscope Setup: Use identical microscope settings (objective, laser power, exposure time, etc.) for all samples.
-
Image Acquisition: a. Select a region of interest (ROI). b. Acquire an initial image at time zero (t=0). c. Continuously illuminate the sample and acquire images at regular intervals (e.g., every 10 seconds) for a defined period (e.g., 5 minutes).
-
Data Analysis: a. Measure the mean fluorescence intensity within the ROI for each image in the time series. b. Normalize the intensity of each time point to the intensity at t=0. c. Plot the normalized intensity versus time to generate a photobleaching curve. d. The rate of decay of the curve provides a quantitative measure of photostability. A slower decay indicates higher photostability.
Conclusion and Recommendations
The accurate determination of the degree of labeling is a cornerstone of reproducible fluorescence-based research. For users of Cy3B, the application of the A280/A559 correction factor, with a generally accepted value of 0.08, is non-negotiable for precise protein quantification.
When considering alternatives, both Alexa Fluor 555 and ATTO 542 present compelling options. While all three dyes exhibit similar A280 correction factors, the superior photostability and, in the case of ATTO 542, a remarkably high quantum yield, may offer significant advantages in demanding applications such as live-cell imaging and super-resolution microscopy.
As a final recommendation, while this guide provides a comprehensive overview based on available data, the ultimate choice of fluorophore should be guided by empirical validation within your specific experimental context. We encourage researchers to perform their own side-by-side comparisons to determine the optimal dye that will yield the most robust and reliable data for their research questions.
References
- Cytiva. Amersham Cy3B mono-reactive dye. PA63101PL AE.
- Panchuk-Voloshina, N., et al. (1999). Alexa Dyes, a Series of New Fluorescent Dyes that Yield Exceptionally Bright, Photostable Conjugates. Journal of Histochemistry & Cytochemistry, 47(9), 1179–1188.
-
Bio-Synthesis Inc. Cy3B Fluorescent Dye Oligonucleotide Labeling. [Link]
- A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging. RSC Publishing, 2018.
-
ACS Publications. On the Mechanisms of Cyanine Fluorophore Photostabilization. [Link]
-
Bitesize Bio. An Introduction to Alexa Dyes. [Link]
-
PMC. In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation. [Link]
-
G-Biosciences. How To Determine Degree of Protein Labeling. [Link]
-
Fluorochromes Description. [Link]
-
ACS Publications. Fluorescence Quantum Yields of a Series of Red and Near-Infrared Dyes Emitting at 600−1000 nm. [Link]
-
ACS Nano. Multiple-Labeled Antibodies Behave Like Single Emitters in Photoswitching Buffer. [Link]
-
ResearchGate. Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates. [Link]
-
OPUS. Relative and absolute determination of fluorescence quantum yields of transparent samples. [Link]
-
Nikon Imaging Center. Selecting Fluorescent Dyes. [Link]
-
FluoroFinder. Alexa Fluor 555 Dye Profile. [Link]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. Cy3B maleimide | AAT Bioquest [aatbio.com]
- 3. Alexa Fluor® 555 Secondary Antibodies - Jackson Immuno [jacksonimmuno.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Synthesis and evaluation of cyanine–styryl dyes with enhanced photostability for fluorescent DNA staining - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Spectrum [Atto 542] | AAT Bioquest [aatbio.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Alexa Fluor® 555 Conjugated CST® Antibodies | Cell Signaling Technology [cellsignal.com]
- 9. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. cancer.iu.edu [cancer.iu.edu]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
comparing Cy3B amine and Cy3B NHS ester reactivity
Technical Comparison: Cy3B NHS Ester vs. Cy3B Amine for Bioconjugation
Executive Summary: The Cy3B Advantage
Before dissecting the reactive chemistries, it is critical to understand the payload.[1] Cy3B is not merely a variant of Cy3; it is a structural evolution.[1] Standard Cyanine 3 (Cy3) dyes suffer from flexible polymethine chains that allow non-radiative energy decay via cis-trans isomerization.[1]
Cy3B is conformationally locked (rigidified) by a bridging ring structure.[1] This structural constraint inhibits isomerization, forcing energy relaxation through fluorescence emission.[1]
-
Quantum Yield: ~0.67 (Cy3B) vs. ~0.15 (Cy3).[1]
-
Result: Cy3B is significantly brighter and more photostable, making it the superior choice for single-molecule imaging and low-abundance target detection.
This guide compares the two primary conjugation forms of this fluorophore: the NHS Ester (electrophilic) and the Amine (nucleophilic).
Chemical Basis of Reactivity
The fundamental difference lies in the direction of the nucleophilic attack. Choosing the wrong form often leads to "dead" conjugation where no labeling occurs despite the presence of the dye.
A. Cy3B NHS Ester (Electrophilic)[1]
-
Role: The Dye acts as the Electrophile .[1]
-
Target: Primary Amines (
) on the biomolecule (e.g., Lysine residues, N-terminus).[4][5] -
Mechanism: The target's amine attacks the carbonyl carbon of the dye's NHS ring, displacing the NHS group and forming a stable amide bond.[6]
B. Cy3B Amine (Nucleophilic)[1]
-
Functionality: Primary Amine (
) linker.[1][7] -
Role: The Dye acts as the Nucleophile .[1]
-
Target: Activated Carboxyl groups (
) or Electrophilic surfaces (e.g., NHS-activated beads, Epoxides). -
Mechanism: The dye's amine attacks an activated carbonyl on the target (usually created via EDC/Sulfo-NHS activation of a carboxyl group), forming a stable amide bond.
Reaction Workflow Diagram
Figure 1: Mechanistic comparison of Cy3B NHS Ester vs. Cy3B Amine conjugation pathways.
Performance Comparison Matrix
| Feature | Cy3B NHS Ester | Cy3B Amine |
| Primary Application | Labeling antibodies, proteins, and amine-modified oligos.[8][9][10] | Labeling carboxylated beads, nanoparticles, or "reverse" labeling. |
| Reactivity Type | Electrophilic (Attacks amines).[1] | Nucleophilic (Attacks activated carboxyls).[1] |
| Hydrolysis Risk | High. The NHS ester hydrolyzes in water (minutes to hours).[1] Must be used immediately. | Low. The amine group is stable in aqueous solution for extended periods.[1] |
| pH Sensitivity | Strict. Requires basic pH (8.3–9.[1]0) for deprotonation of target lysines.[1] | Flexible. Can couple at neutral/acidic pH depending on the crosslinker (EDC) used.[1] |
| One-Pot Reaction? | Yes. Mix dye and protein directly.[1] | No. Usually requires activation of the target first (2-step).[1] |
| Self-Crosslinking? | No risk (Dye cannot react with itself).[1] | Risk if target has both amines and carboxyls (polymerization).[1] |
Experimental Protocols
Protocol A: Labeling IgG with Cy3B NHS Ester
Best for: Standard antibody labeling for immunofluorescence.
Reagents:
-
Cy3B NHS Ester (1 mg vials recommended to prevent hydrolysis).[1]
-
Labeling Buffer: 1M Sodium Bicarbonate (pH 8.5).[1]
-
Purification: Sephadex G-25 or equivalent desalting column.[1][7][13]
Step-by-Step:
-
Protein Prep: Adjust IgG concentration to 1–10 mg/mL. Add 1/10th volume of 1M Sodium Bicarbonate (pH 8.[1]5) to the protein solution.
-
Dye Solubilization: Dissolve Cy3B NHS ester in anhydrous DMSO to 10 mg/mL. Do this immediately before use.
-
Caution: Moisture is the enemy.[1] Do not store this solution.
-
-
Conjugation: Add the dye to the protein at a molar ratio of 10:1 to 20:1 (Dye:Protein). Vortex gently.
-
Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark.
-
Quenching (Optional): Add 1/10th volume of 1M Tris (pH 8.0) to scavenge unreacted dye.[1]
-
Purification: Pass the mixture through a desalting column (equilibrated in PBS) to separate the labeled protein (fast band) from free dye (slow band).
Protocol B: Conjugating Cy3B Amine to Carboxylated Beads
Best for: Creating fluorescent microspheres or modifying carboxyl-DNA.
Reagents:
-
Carboxylated Polystyrene Beads.[1]
-
Activation Buffer: 50 mM MES (pH 6.0).
Step-by-Step:
-
Activation (The Critical Step): Wash beads into Activation Buffer (MES pH 6.0).[1]
-
Why? EDC is most efficient at acidic pH (4.5–6.0), while the subsequent amine coupling works best at neutral/alkaline pH.[1]
-
-
EDC/NHS Addition: Add EDC and Sulfo-NHS to the beads. Incubate for 15 minutes.
-
Wash: Rapidly wash the beads with Coupling Buffer (PBS) to remove excess EDC/NHS.[1]
-
Coupling: Immediately add Cy3B Amine to the activated beads.[1]
-
Incubation: Incubate for 2 hours at RT.
-
Blocking: Add Hydroxylamine or Ethanolamine to quench remaining active sites.[1]
Decision Logic: Which to Choose?
Use the following decision tree to select the correct reagent for your experimental design.
Figure 2: Selection guide for Cy3B reagents based on target functional groups.
Troubleshooting & Optimization
-
Low Labeling Efficiency (NHS Ester):
-
Cause: Buffer contained primary amines (Tris, Glycine, Azide).[1]
-
Fix: Dialyze protein into PBS or Borate before labeling.[1] Tris reacts with the NHS ester, consuming it.[1]
-
Cause: Hydrolyzed dye.[1]
-
Fix: Use a fresh aliquot.[1][12] If the DMSO stock has been opened multiple times, it is likely dead.[1]
-
-
Precipitation (Cy3B Amine):
References
-
Cooper, M., et al. (2004).[1][15] Cy3B: Improving the Performance of Cyanine Dyes. Journal of Fluorescence, 14(2), 145-150.[15] Link
-
Thermo Fisher Scientific. (n.d.).[1] NHS Ester Reaction Chemistry. Thermo Fisher Scientific Learning Center.[1] Link
-
Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (Chapter 2: Zero-Length Crosslinkers). Link
-
GE Healthcare (Cytiva). (2002).[1] CyDye NHS Esters Manual. Cytiva Life Sciences.[1] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. interchim.fr [interchim.fr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. genecopoeia.com [genecopoeia.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. Cy3B NHS ester, 228272-52-4 | BroadPharm [broadpharm.com]
- 15. genelink.com [genelink.com]
HPLC purification profiles for Cy3B amine derivatives
HPLC Purification Profiles for Cy3B Amine Derivatives: A Comparative Technical Guide
Executive Summary Cy3B is a rigidified, conformationally locked polymethine dye that offers significantly higher quantum yield (>0.[1][2]7) and photostability compared to standard Cy3.[3] However, its rigid structure and lack of rotational freedom alter its physicochemical properties, specifically its hydrophobicity and interaction with stationary phases. This guide provides a technical comparison of HPLC purification profiles for Cy3B-conjugated amine derivatives (e.g., labeled oligonucleotides, peptides) versus standard cyanine alternatives, offering optimized protocols to resolve the labeled product from unlabeled precursors and free dye.
Part 1: Technical Comparison (Cy3B vs. Alternatives)
The purification behavior of Cy3B derivatives differs from standard Cy3 and Alexa Fluor 555 due to the "locked" polymethine chain. This structural rigidity prevents cis/trans isomerization but also increases the molecule's planarity and hydrophobicity, leading to stronger retention on Reverse Phase (RP) columns.
Table 1: Comparative HPLC & Photophysical Profile
| Feature | Cy3B Derivatives | Standard Cy3 Derivatives | Alexa Fluor 555 |
| Structure | Rigid, bridged polymethine (Locked) | Flexible polymethine chain | Sulfonated, flexible |
| Quantum Yield | High (> 0.7) | Moderate (~0.15 - 0.25) | High (~0.25) |
| RP-HPLC Retention | Stronger Retention (Elutes later) | Moderate Retention | Weaker (Elutes earlier due to sulfonates) |
| Hydrophobicity | High (Planar stacking interactions) | Moderate | Low (Highly hydrophilic) |
| Stationary Phase Affinity | High affinity for Silica (Risk of tailing) | Standard interaction | Low non-specific binding |
| Purification Challenge | Separation from unlabeled species is easy; separation from free dye requires high % organic. | Cis/trans isomers may appear as split peaks (artifacts). | Generally easy; distinct polarity difference. |
Expert Insight: Unlike standard Cy3, which often presents as a "doublet" peak on HPLC due to rapid cis/trans isomerization, Cy3B elutes as a single, sharp peak. However, its planarity can cause it to stick to residual silanols on C18 silica supports, necessitating the use of end-capped columns or specific mobile phase modifiers.
Part 2: HPLC Purification Strategy
To successfully purify Cy3B-amine derivatives (conjugates), a Reverse-Phase Ion-Pairing (RP-IP) strategy is recommended. This method utilizes the hydrophobicity of the Cy3B dye to shift the labeled product away from the unlabeled amine (e.g., DNA/Peptide).
The Separation Logic (Causality)
-
Unlabeled Amine (Target): Elutes first (Least hydrophobic).
-
Cy3B-Labeled Product: Elutes second. The Cy3B moiety adds significant hydrophobic bulk, increasing retention time on C18.
-
Free Cy3B Dye: Elutes last (Most hydrophobic) or requires a high-organic wash step. Note: If the dye is a sulfonated NHS ester hydrolyzed to acid, it may elute earlier, but the rigid core generally drives retention.
Critical Reagents
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.[4]
-
Why: TEAA acts as an ion-pairing agent for negatively charged backbones (DNA) and buffers the pH to protect the dye.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).[5]
-
Why: Essential for eluting the hydrophobic Cy3B conjugate.
-
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Jupiter), 5µm, 300Å (for proteins) or 130Å (for DNA).
-
Requirement: Must be "fully end-capped" to minimize irreversible adsorption of the planar Cy3B ring to silica.
-
Part 3: Detailed Experimental Protocol
Workflow: Purification of Cy3B-Labeled Amine Oligonucleotide
Step 1: Pre-HPLC Clarification (Self-Validating Step) Before injecting onto the HPLC, remove bulk unreacted dye to prevent column fouling and "ghost peaks" in subsequent runs.
-
Add 0.1 volume of 3 M Sodium Acetate (pH 5.2) and 3 volumes of ice-cold Ethanol to the reaction mix.
-
Incubate at -20°C for 30 mins. Centrifuge at 14,000 x g for 20 mins.
-
Validation: The pellet should be colored (labeled product), and the supernatant should be brightly fluorescent (free dye). Discard supernatant.
Step 2: HPLC Setup & Gradient
-
Flow Rate: 1.0 mL/min (analytical) or 4.0 mL/min (semi-prep).
-
Detection: Channel A: 260 nm (DNA/Peptide); Channel B: 559 nm (Cy3B Absorbance Max).
-
Temperature: 50°C (Critical for preventing secondary structure aggregates, but Cy3B is heat stable).
Gradient Profile (Time in Minutes):
-
0-2 min: 5% B (Equilibration/Injection)
-
2-20 min: 5% → 45% B (Linear Gradient)
-
Observation: Unlabeled species elute ~10-15% B. Cy3B-labeled species elute ~25-35% B.
-
-
20-25 min: 45% → 95% B (Column Wash)
-
Action: This step removes hydrophobic free dye aggregates.
-
-
25-30 min: 95% → 5% B (Re-equilibration)
Step 3: Fraction Collection & QC
-
Collect peaks that show absorbance at BOTH 260 nm and 559 nm.
-
QC Check: Re-inject a small aliquot of the collected fraction. A single peak at the expected retention time validates purity (>95%).
Part 4: Visualization of Workflow
The following diagram illustrates the decision matrix and purification workflow for Cy3B derivatives.
Caption: Workflow for isolating Cy3B-conjugated amines. Note the dual-wavelength validation requirement (260nm + 559nm).
Part 5: Troubleshooting & Optimization
| Issue | Cause | Solution |
| Broad/Tailing Peaks | Cy3B planar stacking or interaction with column silanols. | Switch to a "Shielded" C18 column or add 1-2% Methanol to Mobile Phase A. |
| Doublet Peaks | Usually rare for Cy3B. Indicates degradation or partial labeling (e.g., bis-labeling). | Check Mass Spec. If bis-labeled, reduce dye excess in reaction. |
| Low Recovery | Irreversible adsorption to stationary phase. | Use a polymeric RP column (e.g., PLRP-S) instead of silica-based C18. |
References
-
Cytiva Life Sciences. "Amersham Cy3B mono-reactive dye Protocol." Cytiva Product Guides. [Link]
-
Cooper, J. et al. "A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers." Nucleic Acids Research, 2007. [Link]
-
Bio-Synthesis Inc. "Cy3B Fluorescent Dye Oligonucleotide Labeling Properties."[1] Biosyn Technical Resources. [Link]
-
Waters Corporation. "RP-HPLC Method For The Purification Of Labeled Synthetic Oligonucleotides Using XTerra MS C18 Columns." Waters Application Notes. [Link]
Sources
- 1. Cy3B Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 2. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Cyanine Dye Purification Protocol [cmgm-new.stanford.edu]
verifying covalent bond formation in Cy3B amine coupling
An in-depth technical guide for researchers, scientists, and drug development professionals on the mechanistic principles, execution, and rigorous verification of Cy3B amine coupling.
The Photophysical Imperative: Why Choose Cy3B?
In the realm of single-molecule fluorescence, super-resolution microscopy, and bioconjugation, the choice of fluorophore dictates the resolution limits of your assay. Historically, Cy3 has been the workhorse for the yellow/orange spectrum. However, Cy3 possesses a flexible polymethine chain. Upon excitation, it frequently undergoes cis-trans photoisomerization—a non-radiative decay pathway that drastically reduces its quantum yield to ~0.04 in aqueous solutions[1].
Cy3B was explicitly engineered to solve this structural vulnerability. By introducing a rigid inter-heterocyclic construction, photoisomerization is physically blocked[2]. This structural rigidity forces the molecule to relax via fluorescence, boosting its quantum yield to an exceptional ~0.70 and conferring massive resistance to photobleaching[1][3]. While alternatives like Alexa Fluor 555 offer improvements over standard Cy3, Cy3B remains superior for high-photon-budget applications like single-molecule FRET (smFRET)[4].
The Chemistry of Amine Coupling: Kinetic Causality
To harness Cy3B, it must be covalently attached to the target protein. N-hydroxysuccinimide (NHS) esters are the gold standard for targeting primary amines, specifically the α-amine of the N-terminus and the ε-amine of lysine residues[5].
The Causality of pH in Coupling: Amine coupling is a balancing act of nucleophilic attack versus hydrolysis. For a primary amine to attack the electrophilic carbonyl of the NHS ester, it must be in its unprotonated state. Lysine ε-amines have a pKa of ~10.5, meaning at physiological pH (7.4), they are overwhelmingly protonated and unreactive. Raising the reaction pH to 8.3–8.5 increases the fraction of deprotonated amines, accelerating the reaction. However, NHS esters rapidly hydrolyze in water, a process that also accelerates at basic pH. Thus, a pH of 8.3 is the optimal kinetic sweet spot, ensuring sufficient nucleophilicity before the NHS ester degrades.
Chemical mechanism of Cy3B NHS ester amine coupling.
The Verification Challenge: Covalent vs. Non-Covalent
A critical pitfall in drug development and biophysics is assuming that a dye co-eluting with a protein during Size Exclusion Chromatography (SEC) is covalently bound. Cyanine dyes are inherently planar and hydrophobic; they frequently intercalate into the hydrophobic pockets of proteins. Relying solely on UV-Vis absorbance to calculate the Degree of Labeling (DOL) cannot distinguish between an amide bond and a tightly adsorbed dye. To prove covalent bond formation, we must subject the conjugate to self-validating analytical systems that disrupt non-covalent interactions[6].
Logic tree for verifying covalent Cy3B-protein conjugation.
Self-Validating Experimental Protocols
Protocol A: Optimal Cy3B-NHS Coupling
-
Buffer Exchange: Dialyze or desalt the target protein into 0.1 M Sodium Bicarbonate buffer, pH 8.3. Causality: Amine-containing buffers like Tris or glycine will outcompete your protein for the dye and must be rigorously removed.
-
Dye Preparation: Dissolve Cy3B-NHS in anhydrous DMSO immediately before use. Causality: Atmospheric moisture will rapidly hydrolyze the NHS ester in storage.
-
Reaction: Add a 5-fold to 10-fold molar excess of Cy3B-NHS to the protein. Incubate for 2 hours at room temperature, protected from light.
-
Quenching: Add 1 M Tris-HCl (pH 7.4) to a final concentration of 50 mM for 15 minutes to quench unreacted NHS esters.
-
Purification: Remove free dye using a Sephadex G-25 SEC column equilibrated in standard PBS.
Protocol B: Verification via Denaturing SDS-PAGE
Causality: Boiling the sample in SDS and DTT completely unfolds the protein, destroying the hydrophobic pockets and ionic interactions that harbor non-covalently adsorbed dyes. If the dye is covalently bound, it will co-migrate with the protein band. If it is non-covalent, it will be stripped off and run at the dye front.
-
Mix 5 µg of the purified conjugate with 4x Laemmli sample buffer (containing 8% SDS and 200 mM DTT).
-
Boil the sample at 95°C for 5 minutes.
-
Load onto a 4–20% gradient polyacrylamide gel and run at 120V.
-
In-Gel Fluorescence: Before staining, image the gel on a fluorescence scanner (e.g., Typhoon) using a 532 nm or 561 nm laser.
-
Total Protein Overlay: Stain the gel with Coomassie Brilliant Blue. A true covalent bond is verified when the fluorescent band perfectly overlays with the Coomassie-stained protein band, with minimal fluorescence at the gel front.
Protocol C: Verification via Intact Mass Spectrometry
Causality: Mass spectrometry provides unambiguous confirmation of covalent bond formation and precise stoichiometry. Recent advancements in native top-down mass spectrometry allow for the quantitative mapping of NHS ester reactivity directly on intact proteins[6]. A covalent bond results in a precise mass shift corresponding to the mass of the Cy3B moiety minus the NHS leaving group.
-
Desalt the purified conjugate into a volatile buffer (e.g., 100 mM MS-grade ammonium acetate) using micro-spin columns.
-
Inject the sample into an LC-ESI-TOF MS system. Causality: The ionization process and high vacuum environment typically disrupt non-covalent adducts, leaving only covalently modified species intact.
-
Deconvolute the multiply charged raw spectra into intact mass data using maximum entropy algorithms.
-
Calculate the mass shift (ΔM). A shift matching the exact mass of the Cy3B label confirms covalent attachment.
Comparative Data Summaries
Table 1: Photophysical Comparison of Yellow/Orange Fluorophores
| Fluorophore | Excitation / Emission | Quantum Yield (Φ) | Photoisomerization | Relative Photostability |
| Cy3 | 555 nm / 569 nm | ~0.04 (Free) | Yes | Low |
| Alexa Fluor 555 | 555 nm / 565 nm | ~0.10 | No | Moderate |
| Cy3B | 560 nm / 571 nm | ~0.70 | No | High |
Table 2: Covalent vs. Non-Covalent Verification Matrix
| Analytical Assay | Disruptive Force Applied | Covalent Outcome | Non-Covalent Outcome |
| Size Exclusion (SEC) | None (Native Buffer) | Co-elution | Co-elution (False Positive) |
| SDS-PAGE | Denaturation (SDS/Heat) | Fluorescent Protein Band | Free Dye at Gel Front |
| Intact LC-MS | Ionization / Vacuum | Mass Shift (+Dye -NHS) | Native Protein Mass |
References
-
Fluorophore Conjugates for Single Molecule Work Royal Society of Chemistry [Link]
-
Super-resolution microscopy for protein imaging: Unraveling cellular architecture and function DOI.org [Link]
-
Initial state of DNA-Dye complex sets the stage for protein induced fluorescence modulation National Institutes of Health (NIH)[Link]
-
Selective protein N-terminal labeling with N-hydroxysuccinimide esters National Institutes of Health (NIH) [Link]
-
Quantitative Mapping of NHS Ester-Protein Reactivity Using Native Top-Down Mass Spectrometry National Institutes of Health (NIH)[Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Initial state of DNA-Dye complex sets the stage for protein induced fluorescence modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Mapping of NHS Ester-Protein Reactivity Using Native Top-Down Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Handling of Cy3B Amine (Chloride): A Guide to Safe and Effective Laboratory Practices
The vibrant fluorescence of cyanine dyes like Cy3B amine has revolutionized our ability to visualize and quantify biological processes. However, the very properties that make these molecules powerful research tools—their reactivity and aromatic nature—also necessitate a robust understanding of safe handling practices. This guide provides a comprehensive, experience-driven framework for the safe and effective use of Cy3B amine (chloride) in your laboratory, ensuring both the integrity of your experiments and the safety of your team.
Understanding the Risks: A Proactive Approach to Safety
Cy3B amine, as a member of the cyanine dye family and an amine-containing compound, presents a specific set of potential hazards. While a specific Safety Data Sheet (SDS) for this exact formulation may not always be readily available, the known characteristics of its chemical class dictate a cautious and informed approach. The primary risks include potential irritation to the skin and eyes, and possible harm if inhaled or ingested. The amine functional group also introduces its own set of reactivity considerations. Therefore, our safety protocols are designed to mitigate these risks at every stage of the experimental workflow.
Core Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a box-ticking exercise; it is a critical, proactive measure to prevent exposure. The following table outlines the minimum required PPE for handling Cy3B amine (chloride), along with the rationale for each.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, powder-free. Change frequently. | Nitrile provides good chemical resistance against a range of organic and aqueous solvents used to dissolve cyanine dyes. Frequent changes prevent contamination and accidental exposure. |
| Eye Protection | Chemical splash goggles. | Goggles provide a complete seal around the eyes, offering superior protection from splashes of dye solutions or accidental aerosolization of the powdered form compared to standard safety glasses. |
| Lab Coat | Full-length, with buttoned cuffs. | A full-length lab coat protects your skin and personal clothing from spills and contamination. Buttoned cuffs prevent your sleeves from accidentally coming into contact with your work area. |
| Respiratory Protection | Use in a certified chemical fume hood. | The powdered form of the dye can be easily inhaled. A fume hood provides essential ventilation to prevent respiratory exposure. If weighing outside of a hood is unavoidable, a properly fitted N95 respirator may be considered as a secondary measure, but is not a substitute for primary engineering controls. |
Experimental Workflow: From Receipt to Disposal
A safe experimental workflow begins before you even open the vial and extends beyond the final data point. The following diagram and step-by-step guide outline a comprehensive process for safely handling Cy3B amine (chloride).
Caption: Safe handling workflow for Cy3B amine (chloride).
Step-by-Step Protocol for Reconstituting Cy3B Amine (Chloride)
Reconstituting the lyophilized powder is a common first step and a point of high potential exposure if not performed correctly.
-
Preparation: Before retrieving the vial from storage, don all required PPE as outlined in the table above. Ensure a certified chemical fume hood is available and functioning correctly. Prepare your work surface by laying down absorbent, plastic-backed paper.
-
Equilibration: Allow the vial of Cy3B amine (chloride) to come to room temperature before opening. This prevents condensation of atmospheric moisture inside the vial, which can affect the stability of the compound.
-
Weighing (if necessary): If you need to weigh out a specific amount of the powder, do so within the chemical fume hood. Use a microbalance with a draft shield. Handle the vial with forceps to avoid contamination.
-
Reconstitution: Carefully open the vial inside the fume hood. Using a calibrated pipette, add the appropriate volume of a suitable solvent (e.g., anhydrous DMSO or DMF) to the vial to create a stock solution. Cap the vial securely.
-
Dissolution: Gently vortex or sonicate the vial until all the dye has dissolved. Visually inspect the solution to ensure there are no particulates.
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes in amber or opaque microcentrifuge tubes. Store these aliquots at -20°C or below, protected from light. This prevents repeated freeze-thaw cycles which can degrade the dye.
Spill Management and Waste Disposal: A Critical Final Step
Accidents happen, but a prepared response can mitigate the consequences.
Spill Cleanup
-
Alert: Notify others in the immediate area of the spill.
-
Isolate: If safe to do so, restrict access to the spill area.
-
Contain: For liquid spills, cover with an absorbent material (e.g., chemical absorbent pads or vermiculite). For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean: Wearing your full PPE, carefully collect the absorbent material and any contaminated debris. Clean the spill area with a suitable detergent and water, followed by a final rinse.
-
Dispose: Place all cleanup materials into a sealed, labeled hazardous waste container.
Waste Disposal
All materials that have come into contact with Cy3B amine (chloride), including pipette tips, tubes, gloves, and absorbent paper, should be considered chemical waste.
-
Segregate: Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.
-
Consult: Follow your institution's specific guidelines for the disposal of chemical waste. Do not pour cyanine dye waste down the drain.
By adhering to these protocols, you can confidently and safely harness the power of Cy3B amine (chloride) in your research, ensuring the generation of high-quality data in a secure laboratory environment.
References
-
University of California, Los Angeles. (n.d.). UCLA Chemical Safety Manual. Retrieved from [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
